Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O4S2/c1-12-6(9)5-3(14(8,10)11)2-4(7)13-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDKPWFMFFKPATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446562 | |
| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126910-68-7, 158439-31-7 | |
| Record name | Methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126910-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Thiophenecarboxylic acid, 5-chloro-3-(chlorosulfonyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
CAS Number: 126910-68-7
This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a thiophene derivative characterized by the presence of a methyl ester, a chloro, and a chlorosulfonyl functional group. These groups contribute to its high reactivity and utility as a chemical building block.
| Property | Value | Reference |
| Molecular Formula | C6H4Cl2O4S2 | [1][2][3][4] |
| Molecular Weight | 275.11 g/mol | [3][4] |
| Appearance | Off-white to yellow solid | [5] |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [2] |
| Storage Temperature | -20°C, sealed storage, away from moisture | [2][5] |
| Purity | ≥98.0% (by NMR) | [5] |
Synthesis Protocols
Two primary synthetic routes for this compound are detailed below.
Direct Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
This method involves the direct chlorination of the thiophene ring at the 5-position using chlorine gas in the presence of a catalyst.[6]
Experimental Protocol:
-
Catalyst Activation: Activate iron powder by exposing it to chlorine gas for 12–48 hours.
-
Reaction Setup: Suspend the activated iron in dichloromethane or carbon tetrachloride in a suitable reaction vessel.
-
Chlorination: Introduce chlorine gas at a rate of 5–50 g per hour per mole of the starting material, methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
-
Temperature Control: Maintain the reaction temperature between 20–50°C, with an optimal range of 30–32°C.[6]
-
Work-up: Upon completion of the reaction, quench the reaction mixture and purify the product using appropriate techniques such as crystallization or chromatography.
Caption: Synthesis of the target compound via direct chlorination.
Thionyl Chloride-Mediated Esterification and Sulfonation
This alternative route begins with 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid and proceeds through an acyl chloride intermediate.[6]
Experimental Protocol:
-
Acyl Chloride Formation: Treat 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid with thionyl chloride (SOCl2) in dichloromethane at 0–5°C to form the corresponding acyl chloride. A molar ratio of 1:3–10 (carboxylic acid to SOCl2) is recommended for complete conversion.[6]
-
Esterification: Add methanol and triethylamine to the reaction mixture.
-
Reaction Conditions: Maintain the temperature at 45–50°C to facilitate the esterification reaction.[6]
-
Purification: Isolate and purify the final product using standard laboratory procedures.
Caption: Synthesis of the target compound via thionyl chloride mediation.
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the highly electrophilic chlorosulfonyl group. This functional group makes the compound susceptible to nucleophilic attack, rendering it a versatile intermediate for the synthesis of various derivatives.
Key Reactions:
-
Nucleophilic Substitution: The chlorosulfonyl group readily undergoes substitution reactions with a variety of nucleophiles, such as amines and alcohols, to yield the corresponding sulfonamides and sulfonate esters, respectively.[6] This reactivity is fundamental to its application in the synthesis of many pharmaceutical compounds.
-
Reduction: The chlorosulfonyl moiety can be reduced to form thiol or sulfide derivatives.[6]
-
Oxidation: The thiophene ring can be oxidized to the corresponding sulfone under appropriate conditions.[6]
The electron-withdrawing nature of both the chloro and chlorosulfonyl groups activates the thiophene ring, influencing its reactivity in various chemical transformations.[6]
Caption: Reactivity of this compound.
Analytical Data
A certificate of analysis for a commercial sample of this compound confirms that its 1H NMR and LCMS spectra are consistent with the expected structure.[5] The purity is typically determined to be ≥98.0% by NMR.[5]
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its ability to introduce a substituted sulfonylthiophene moiety into a molecule is particularly valuable in medicinal chemistry.
This compound is a known precursor in the synthesis of heterocyclic compounds and is widely utilized in the development of novel therapeutic agents. It has been identified as an inhibitor of cytochrome P450 enzymes, suggesting its potential for applications in pharmacology and medicinal chemistry.[6]
Safety Information
Appropriate safety precautions should be taken when handling this compound due to its reactive nature. It is advisable to handle the compound in a well-ventilated area and to use personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
References
- 1. CAS 126910-68-7: Methyl 5-chloro-3-(chlorosulfonyl)-2-thio… [cymitquimica.com]
- 2. This compound | 126910-68-7 [sigmaaldrich.com]
- 3. This compound [lgcstandards.com]
- 4. CAS#:126910-68-7 | METHYL-5-CHLORO-3-CHLOROSULFONYL-2-THIOPHENE CARBOXYLATE | Chemsrc [chemsrc.com]
- 5. file.chemscene.com [file.chemscene.com]
- 6. benchchem.com [benchchem.com]
A Technical Guide to the Physical Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physical and chemical properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in organic and medicinal chemistry. The information is compiled from various chemical data sources and is intended to serve as a technical reference for laboratory and research applications.
Chemical Identity and Structure
This compound is a disubstituted thiophene derivative. The presence of two reactive sites, the chlorosulfonyl group and the methyl ester, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
| Identifier | Value |
| IUPAC Name | methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate[1] |
| CAS Number | 126910-68-7[1][2] |
| Molecular Formula | C6H4Cl2O4S2[3][4] |
| Molecular Weight | 275.13 g/mol [3][4] |
| InChI Key | GDKPWFMFFKPATJ-UHFFFAOYSA-N[1] |
| Canonical SMILES | COC(=O)C1=C(S(=O)(=O)Cl)C=C(S1)Cl |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of the compound. It is important to note that some of these values are predicted based on computational models and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Physical Form | Solid[1] | Experimental |
| Melting Point | 50-52 °C[1][4] | Experimental |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg[1][4] | Predicted |
| Density | 1.663 ± 0.06 g/cm³[4] | Predicted |
| Polar Surface Area (PSA) | 97.06 Ų | Calculated |
| LogP | 3.20 | Calculated |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C[4]. Other sources recommend -20°C[1]. | - |
Experimental Protocols
The melting point of a solid compound like this compound can be determined using a standard melting point apparatus or by Differential Scanning Calorimetry (DSC) for higher accuracy.
-
Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For this compound, the expected range is 50-52 °C.[1][4]
The following protocol details the use of this compound as a reactant in the synthesis of a more complex molecule, as described in the literature.[5]
-
Reactant Mixture: A mixture is prepared with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (CH2Cl2, 6 mL).[5]
-
Microwave Irradiation: The mixture is irradiated in a microwave reactor at 150 W, raising the temperature to 80 °C for 30 minutes.[5]
-
Workup: The reaction mixture is poured into a saturated aqueous solution of copper sulfate (CuSO4) and then extracted with ethyl acetate (EtOAc).[5]
-
Purification: The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate (MgSO4), and concentrated.[5]
-
Isolation: The final crude product is purified by column chromatography on silica gel to yield the desired product.[5]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis reaction described in section 3.2.
Caption: Synthetic workflow using the title compound as a key reagent.
References
- 1. This compound | 126910-68-7 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CAS#:126910-68-7 | METHYL-5-CHLORO-3-CHLOROSULFONYL-2-THIOPHENE CARBOXYLATE | Chemsrc [chemsrc.com]
- 4. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate | 126910-68-7 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
Technical Guide: Melting Point Determination of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a chemical intermediate utilized in the synthesis of various pharmacologically active substances.[1] Its purity is crucial for the successful synthesis of target molecules and for ensuring the safety and efficacy of the final pharmaceutical products. The melting point of a crystalline solid is a fundamental physical property that serves as a key indicator of its identity and purity.[2][3] A sharp and well-defined melting point range is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.[2] This guide provides a comprehensive overview of the melting point of this compound, a detailed experimental protocol for its determination, and a logical workflow for the process.
Data Presentation
The melting point of this compound has been reported as a range, which is typical for organic compounds. This data is summarized in the table below.
| Chemical Compound | CAS Number | Physical Form | Melting Point (°C) |
| This compound | 126910-68-7 | Solid | 50-52[4] |
Experimental Protocol: Capillary Melting Point Determination
The following protocol outlines the standard capillary method for determining the melting point of a crystalline solid such as this compound.[3]
3.1. Materials and Equipment
-
This compound (powdered)
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Spatula
-
Watch glass
-
Thermometer (calibrated)
-
Mortar and pestle (if sample is not a fine powder)
3.2. Sample Preparation
-
Ensure the sample of this compound is completely dry and in the form of a fine powder.[2] If necessary, gently grind any coarse crystals using a mortar and pestle.
-
Place a small amount of the powdered sample onto a clean, dry watch glass.
-
Press the open end of a capillary tube into the sample, forcing a small amount of the powder into the tube.
-
Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube.
-
The packed sample height should be approximately 1-2 mm.[5]
3.3. Measurement Procedure
-
Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[6]
-
Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, heat the sample rapidly and note the temperature at which it melts. Allow the apparatus to cool before proceeding.
-
Accurate Determination:
-
Set the heating rate to a medium level until the temperature is about 20°C below the expected melting point (50-52°C).[6]
-
Reduce the heating rate significantly, aiming for a temperature increase of no more than 1-2°C per minute as the melting point is approached.[5][6]
-
Carefully observe the sample through the magnifying lens of the apparatus.
-
Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).[6]
-
Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range).
-
-
Perform at least two careful determinations to ensure the consistency of the results.
3.4. Data Interpretation
-
A pure sample of this compound should exhibit a sharp melting range, consistent with the reported values.
-
A melting range broader than 2°C or a melting point lower than the established value may indicate the presence of impurities.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the determination of the melting point of this compound.
Caption: Workflow for Melting Point Determination.
Conclusion
The determination of the melting point is a fundamental and accessible analytical technique for assessing the purity and confirming the identity of this compound. Adherence to a standardized experimental protocol, including proper sample preparation and controlled heating rates, is essential for obtaining accurate and reproducible results. The established melting point of 50-52°C serves as a critical quality control parameter in research and drug development settings.
References
- 1. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. mt.com [mt.com]
- 4. This compound | 126910-68-7 [sigmaaldrich.com]
- 5. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the boiling point of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. Due to its role as a synthetic building block, understanding its physical properties is crucial for process optimization, purification, and handling.
Physicochemical Data
The following table summarizes the reported physical and chemical properties of this compound. It is important to note that the boiling points are predicted values based on computational models.
| Property | Value | Source |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[1], ChemicalBook[2] |
| 424.6 ± 55.0 °C at 760 mmHg | Echemi[3] | |
| Melting Point | 50-52 °C | Sigma-Aldrich[1], ChemicalBook[2] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Molecular Formula | C6H4Cl2O4S2 | Sigma-Aldrich[1] |
| Molecular Weight | 275.13 g/mol | ChemicalBook[2] |
| Density (Predicted) | 1.663 ± 0.06 g/cm³ | ChemicalBook[2] |
Experimental Protocols
Protocol: Boiling Point Determination by Distillation Under Reduced Pressure
Given the high predicted boiling point of this compound, distillation at atmospheric pressure is not advisable due to the potential for decomposition. Therefore, vacuum distillation is the preferred method.
1. Apparatus Setup:
-
A round-bottom flask of appropriate size.
-
A Claisen adapter.
-
A thermometer with a suitable temperature range.
-
A condenser (e.g., Liebig or Vigreux).
-
A receiving flask.
-
A vacuum adapter.
-
A vacuum source (e.g., vacuum pump).
-
A manometer to measure the pressure.
-
A heating mantle with a stirrer.
-
Boiling chips or a magnetic stir bar.
2. Procedure:
-
Place a small sample of this compound into the round-bottom flask along with boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus, ensuring all joints are properly sealed with vacuum grease.
-
Position the thermometer so that the top of the bulb is level with the side arm of the Claisen adapter leading to the condenser.
-
Gradually apply vacuum to the system, reducing the pressure to a stable, known value as measured by the manometer.
-
Begin heating the sample gently.
-
Observe the temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
-
To correct the boiling point to atmospheric pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used.
Logical Workflow and Diagrams
As a chemical intermediate, this compound is not involved in biological signaling pathways. However, its synthesis and purification follow a logical workflow. A patent describing its preparation mentions purification by evaporation in vacuo, which is consistent with a high-boiling compound[4].
Diagram 1: General Synthesis and Purification Workflow
References
- 1. This compound | 126910-68-7 [sigmaaldrich.com]
- 2. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate | 126910-68-7 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
Technical Guide: ¹H NMR Spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. This document outlines the expected spectral data, provides a representative experimental protocol, and visualizes the molecular structure and its proton environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by its simplicity, arising from the limited number of protons in the molecule. The spectrum is expected to exhibit two distinct singlets, corresponding to the single proton on the thiophene ring and the three protons of the methyl ester group.
Due to the strong electron-withdrawing effects of the chlorosulfonyl, chloro, and methyl carboxylate groups, the lone thiophene proton is significantly deshielded and appears at a relatively high chemical shift. The methyl protons of the ester group are in a more shielded environment and thus appear at a lower chemical shift.
Based on the analysis of structurally similar compounds, the following ¹H NMR data can be predicted:
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Singlet | 1H | Thiophene-H4 |
| ~3.98 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
This prediction is supported by the reported ¹H NMR data for analogous compounds, "Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate" which shows signals at δ 7.62 (s, 1H) and 3.98 (s, 3H), and "Methyl 5-iodo-3-(chorosulfonyl)thiophene-2-carboxylate" with signals at δ 7.77 (s, 1H) and 3.98 (s, 3H)[1]. The consistent chemical shift of the methyl protons across these analogs provides strong evidence for the predicted value in the title compound.
Molecular Structure and Proton Environment
The chemical structure of this compound dictates its straightforward ¹H NMR spectrum. The thiophene ring contains only one proton at the 4-position, which has no adjacent protons to couple with, hence it appears as a singlet. The methyl group of the ester is also isolated from other protons, resulting in a singlet.
Caption: Molecular structure of this compound.
Experimental Protocols
While a specific protocol for the synthesis of this compound was not available in the searched literature, a representative procedure for a closely related analog, "Methyl 5-bromo-3-(chorosulfonyl)thiophene-2-carboxylate," is provided below to illustrate the general methodology.[1]
Synthesis of Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate [1]
-
Reaction Setup: To a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (4.8 g, 20 mmol) in trifluoroacetic acid (40 mL), add sulfuric acid (98%, 10 mL).
-
Addition of Brominating Agent: Cool the resulting reaction mixture to 0°C. Add N-bromosuccinimide (5.3 g, 30 mmol) in portions over a period of 30 minutes.
-
Reaction Progression: Stir the mixture for an additional hour at 0°C, then allow it to warm to room temperature and continue stirring for 20 hours.
-
Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate (EtOAc).
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. After concentrating the solution, purify the crude product by column chromatography on silica gel using a petroleum ether-EtOAc (v/v = 120:1) eluent system.
-
Product: The title compound is obtained as a yellow solid.
¹H NMR Data Acquisition
A general protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer.
-
Data Reporting: Report chemical shifts in parts per million (ppm) downfield from TMS.
Logical Workflow for Spectral Analysis
The process of identifying and characterizing a chemical compound using ¹H NMR follows a logical progression from sample preparation to data interpretation.
Caption: Workflow for ¹H NMR spectral analysis.
References
In-depth Technical Guide: Spectroscopic Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed overview of the expected 13C NMR spectroscopic characteristics of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and a comprehensive protocol for acquiring such data. Due to the absence of publicly available experimental 13C NMR data for this specific compound, this document focuses on predicted values based on analogous substituted thiophenes and standardized experimental methodologies.
Predicted 13C NMR Data
The chemical shifts in 13C NMR spectroscopy are highly influenced by the electronic environment of each carbon atom. For the target molecule, this compound, the electron-withdrawing nature of the chloro, chlorosulfonyl, and carboxylate groups will significantly impact the chemical shifts of the thiophene ring carbons.
Based on data for similarly substituted thiophenes, the following table summarizes the expected chemical shift ranges for each carbon atom in the structure.[1][2][3][4][5] It is important to note that these are estimations and actual experimental values may vary.
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |
| C2 (Thiophene) | 130 - 140 | Attached to the electron-withdrawing carboxylate group. |
| C3 (Thiophene) | 145 - 155 | Directly bonded to the strongly electron-withdrawing chlorosulfonyl group. |
| C4 (Thiophene) | 125 - 135 | Influenced by the adjacent chlorosulfonyl group and the chloro group at C5. |
| C5 (Thiophene) | 135 - 145 | Attached to a chloro group and adjacent to the thiophene sulfur atom. |
| C=O (Ester) | 160 - 170 | Typical range for a carboxylic acid ester carbonyl carbon. |
| O-CH3 (Ester) | 50 - 60 | Standard chemical shift for a methyl ester. |
Experimental Protocol for 13C NMR Data Acquisition
The following is a generalized, detailed methodology for obtaining a high-quality, proton-decoupled 13C NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid compound, this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl3) is a common choice for many organic compounds.[1][6] Other potential solvents include acetone-d6 or DMSO-d6.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer's field frequency to the deuterium signal of the solvent.[6] This compensates for any magnetic field drift during the experiment.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.[6] This is an iterative process of adjusting the shim coils to minimize line width.
3. Data Acquisition:
-
Set up a standard proton-decoupled 13C NMR experiment. This involves irradiating the protons with a broad range of frequencies to collapse the carbon-proton couplings, resulting in a single peak for each unique carbon atom.[7]
-
Key Acquisition Parameters:
-
Pulse Angle: A 30-45 degree pulse angle is typically used to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic molecules.
-
Acquisition Time: Typically set between 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2-5 seconds between pulses is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.[1][8]
-
Number of Scans: Due to the low natural abundance of the 13C isotope (1.1%), a larger number of scans is required to achieve an adequate signal-to-noise ratio.[6] This can range from several hundred to several thousand scans, depending on the sample concentration.
-
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.[6]
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the chemical shift scale to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).[6]
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Integrate the signals if quantitative information is needed, although this requires careful consideration of relaxation times and the Nuclear Overhauser Effect (NOE).
Workflow for 13C NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in 13C NMR spectroscopy.
Caption: General workflow for 13C NMR spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. oipub.com [oipub.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Multivariate investigation of 1H and 13C NMR shifts of 2‐ and 3‐substituted furans, thiophenes, selenophenes and tellurophenes (1990) | Cynthia Ebert | 10 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
High-Resolution Mass Spectrometry of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the high-resolution mass spectrometry (HRMS) analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This document outlines detailed experimental protocols, expected data, and potential fragmentation pathways to aid in the characterization and quality control of this compound, which serves as a key intermediate in the synthesis of various pharmacologically active molecules.
Compound Profile
This compound is a thiophene derivative containing reactive chlorosulfonyl and chloro groups, making it a valuable building block in medicinal chemistry.[1] Accurate mass measurement via HRMS is critical for confirming its elemental composition and ensuring purity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C6H4Cl2O4S2 | [2][3] |
| Molecular Weight | 275.11 g/mol | [3] |
| IUPAC Name | methyl 5-chloro-3-(chlorosulfonyl)-2-thiophenecarboxylate | |
| CAS Number | 126910-68-7 | |
| Melting Point | 50-52 °C | |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | |
| Appearance | Solid |
Experimental Protocol: High-Resolution Mass Spectrometry
This section details a standard operating procedure for the HRMS analysis of this compound using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode) to achieve a final concentration of 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer such as an Agilent Technologies LC/MSD TOF or a Thermo Scientific Orbitrap series instrument.[4]
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and/or Negative Ion Mode
-
Infusion/Injection Method: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min or injection via a liquid chromatography system.
-
Mass Analyzer Settings:
-
Mass Range: 50-500 m/z
-
Resolution: >10,000 (FWHM)
-
Capillary Voltage: 3.5-4.5 kV
-
Fragmentor Voltage/Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation for MS/MS analysis.
-
Nebulizer Gas (N2): 20-30 psi
-
Drying Gas (N2) Flow: 5-10 L/min
-
Drying Gas Temperature: 300-350 °C
-
Data Presentation and Interpretation
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments.
Expected HRMS Data
The following table summarizes the theoretical exact masses for the molecular ion and plausible fragment ions of this compound. The presence of two chlorine atoms will result in a characteristic isotopic pattern (M, M+2, M+4).
Table 2: Theoretical Exact Masses of Plausible Ions
| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |
| [M+H]+ | [C6H5Cl2O4S2]+ | 274.9055 |
| [M-OCH3]+ | [C5H2Cl2O3S2]+ | 243.8949 |
| [M-Cl]+ | [C6H4ClO4S2]+ | 238.9367 |
| [M-SO2Cl]+ | [C6H4ClO2S]+ | 174.9642 |
| [M-CO2CH3]+ | [C5H2Cl2O2S2]+ | 215.8949 |
Visualization of Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the logical steps involved in the HRMS analysis of the target compound.
Caption: Experimental workflow for HRMS analysis.
Proposed Fragmentation Pathway
Based on the structure of this compound, a plausible fragmentation pathway under positive ion ESI-MS/MS is proposed below. The initial protonated molecule [M+H]+ is expected to undergo losses of stable neutral molecules or radical groups.
Caption: Proposed fragmentation of this compound.
References
An In-depth Technical Guide to the FTIR Spectrum Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The document outlines the characteristic vibrational frequencies of its functional groups, a standard experimental protocol for spectral acquisition, and a logical workflow for its analysis.
Introduction
This compound (C₆H₄Cl₂O₄S₂) is a multifunctional thiophene derivative. Its structure incorporates a thiophene ring, a methyl ester, a chloro substituent, and a chlorosulfonyl group. Each of these moieties exhibits characteristic absorption bands in the infrared spectrum. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint, enabling the identification and structural elucidation of such compounds by probing their vibrational modes. Understanding the FTIR spectrum is crucial for reaction monitoring, quality control, and characterization in drug discovery and development.
Predicted FTIR Spectral Data
The infrared spectrum of this compound is characterized by the distinct vibrations of its constituent functional groups. The electron-withdrawing nature of the substituents on the thiophene ring significantly influences the precise wavenumber of these absorptions. The following table summarizes the expected key absorption bands based on established group frequencies for esters, sulfonyl chlorides, and substituted thiophenes.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100 | Weak | C-H Stretching | Thiophene Ring |
| 1730-1715 | Strong | C=O Stretching (α,β-unsaturated ester)[1] | Methyl Ester |
| ~1540 | Medium | C=C Stretching | Thiophene Ring[2] |
| 1410-1370 | Strong | SO₂ Asymmetric Stretching[3] | Sulfonyl Chloride |
| 1300-1250 | Strong | C-O-C Asymmetric Stretching | Methyl Ester[1] |
| 1204-1166 | Strong | SO₂ Symmetric Stretching[3] | Sulfonyl Chloride |
| 1150-1000 | Strong | C-O-C Symmetric Stretching | Methyl Ester[1][4] |
| 900-650 | Medium | C-H Out-of-plane Bending | Thiophene Ring[2] |
| ~750 | Medium | C-S Stretching | Thiophene Ring[5] |
| 700-600 | Medium | C-Cl Stretching | Chloro-thiophene |
| 420-300 | Strong | S-Cl Stretching | Sulfonyl Chloride[6] |
Note: The exact peak positions can vary based on the physical state of the sample, solvent effects, and intermolecular interactions.
Key Spectral Interpretations
-
Carbonyl Group (C=O): The most intense and characteristic band is expected from the ester carbonyl stretch. Due to conjugation with the thiophene ring, this peak is anticipated in the 1730-1715 cm⁻¹ region.[1] Its high intensity is a result of the large change in dipole moment during vibration.[7]
-
Sulfonyl Chloride Group (SO₂Cl): This group is identified by two strong absorption bands corresponding to the asymmetric (~1410-1370 cm⁻¹) and symmetric (~1204-1166 cm⁻¹) stretching vibrations of the SO₂ moiety.[3] Additionally, a strong band for the S-Cl stretch should appear in the far-IR region, typically around 420-300 cm⁻¹.[6]
-
Ester C-O Bonds: Esters display two distinct C-O stretching vibrations. The asymmetric C-C-O stretch is typically found between 1300-1160 cm⁻¹, while the symmetric O-C-C stretch appears at a lower wavenumber, generally between 1150-1000 cm⁻¹.[4]
-
Thiophene Ring: The aromatic thiophene ring gives rise to several bands. A weak C-H stretching vibration is expected around 3100 cm⁻¹.[2] Ring stretching vibrations (C=C) typically appear in the 1600-1400 cm⁻¹ region.[2] Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and are found between 900-650 cm⁻¹.[2] The C-S stretching vibration can be observed around 764 cm⁻¹.[5]
Experimental Protocol: FTIR Spectroscopy of a Solid Sample
The following provides a generalized methodology for acquiring the FTIR spectrum of a solid sample like this compound using the KBr pellet technique.
Materials and Equipment:
-
FTIR Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Sample: this compound
-
Spatula and balance
Procedure:
-
Drying: Dry the KBr powder in an oven at ~110°C for several hours to remove any adsorbed water, which has strong IR absorption bands. Cool in a desiccator.
-
Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.
-
Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the IR radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This accounts for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Spectrum: Carefully place the KBr pellet into the sample holder and insert it into the spectrometer's sample compartment.
-
Data Acquisition: Acquire the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum by the instrument's software to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking as needed.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the complete FTIR analysis of the target compound.
Caption: Workflow for FTIR analysis.
Conclusion
The FTIR spectrum of this compound presents a unique combination of absorption bands that are highly characteristic of its molecular structure. By identifying the strong stretches of the ester carbonyl (C=O) and the sulfonyl chloride (SO₂) groups, alongside the vibrations of the substituted thiophene ring and C-O bonds, one can confidently confirm the identity and purity of the compound. This technical guide provides the foundational spectral data and methodologies essential for researchers and professionals engaged in the synthesis and analysis of this important pharmaceutical intermediate.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. acdlabs.com [acdlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. journalwjarr.com [journalwjarr.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
A Technical Guide to the UV-Vis Spectroscopic Properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) spectroscopic properties of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as Lornoxicam.[1] While specific experimental data for this compound is not extensively published, this document extrapolates its likely spectroscopic behavior based on the well-established principles of UV-Vis spectroscopy and data from structurally analogous thiophene derivatives.[2] Included are predicted absorption characteristics, a detailed experimental protocol for spectral acquisition, and workflow diagrams to guide researchers in their analytical endeavors.
Predicted UV-Vis Spectroscopic Profile
The UV-Vis spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes that influence π → π* and n → π* transitions.[3][4] The subject molecule, this compound, contains a thiophene ring, which is a strong chromophore, substituted with several groups that are expected to modify its absorption profile.
The basic thiophene ring exhibits an absorption maximum (λmax) around 235 nm.[2] The substituents on the ring—a chloro group, a chlorosulfonyl group, and a methyl carboxylate group—are all expected to cause a bathochromic (red) shift in the λmax due to their electronic interactions with the thiophene π-system. The ester and chlorosulfonyl groups, in particular, extend the conjugation.
Based on data for related substituted thiophenes, the following UV-Vis properties are predicted for the title compound when dissolved in a non-polar solvent like hexane or a polar solvent like ethanol.
Table 1: Predicted UV-Vis Spectroscopic Data
| Parameter | Predicted Value/Range | Solvent | Rationale |
| λmax (Primary) | 250 - 280 nm | Hexane/Ethanol | Attributed to the primary π → π* transition of the substituted thiophene ring.[2] |
| λmax (Secondary) | 290 - 320 nm | Hexane/Ethanol | A possible secondary band or shoulder resulting from extended conjugation and substituent effects. |
| Molar Absorptivity (ε) | 10,000 - 20,000 L·mol⁻¹·cm⁻¹ | Hexane/Ethanol | Typical for highly conjugated aromatic systems, indicating a strong absorbance.[5] |
Detailed Experimental Protocol for UV-Vis Analysis
This section outlines a standardized procedure for obtaining a reliable UV-Vis absorption spectrum of this compound.
2.1 Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from 200 to 800 nm is recommended.[4]
-
Cuvettes: Matched quartz cuvettes with a 1.0 cm path length are required for measurements in the UV region.[6]
-
Solvent: Spectroscopic grade ethanol or acetonitrile is recommended. The solvent should be transparent in the wavelength range of interest and should not react with the analyte.
-
Analyte: this compound, solid.[7]
-
Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.
2.2 Sample Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of the compound and transfer it to a 100 mL volumetric flask. Dissolve the compound in a small amount of the chosen solvent and then dilute to the mark.
-
Working Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations within the linear range of the Beer-Lambert law (typically resulting in absorbances between 0.1 and 1.0). For example, create solutions of 2, 4, 6, 8, and 10 µg/mL.[8]
2.3 Measurement Procedure
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to stabilize (typically 15-20 minutes). Set the wavelength range to 200-400 nm.
-
Baseline Correction: Fill both the sample and reference cuvettes with the spectroscopic grade solvent. Place them in the respective holders and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes.[6]
-
Sample Measurement: Empty the sample cuvette, rinse it with the most dilute working solution, and then fill it with the same solution. Place it in the sample holder and acquire the UV-Vis spectrum.
-
Repeat for all Concentrations: Repeat step 3 for all prepared working solutions, moving from the most dilute to the most concentrated.
2.4 Data Analysis
-
Determine λmax: Overlay the obtained spectra to identify the wavelength of maximum absorbance (λmax).
-
Calculate Molar Absorptivity (ε): Using the Beer-Lambert law, A = εcl, where:
-
A is the absorbance at λmax.
-
ε is the molar absorptivity (L·mol⁻¹·cm⁻¹).
-
c is the molar concentration of the sample (mol·L⁻¹).
-
l is the path length of the cuvette (cm). A calibration curve of absorbance versus concentration can be plotted to verify linearity and determine ε from the slope.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the structural basis for the compound's spectroscopic properties.
Caption: Workflow for UV-Vis spectroscopic analysis.
Caption: Influence of functional groups on UV-Vis absorption.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. agilent.com [agilent.com]
- 5. eu-opensci.org [eu-opensci.org]
- 6. ossila.com [ossila.com]
- 7. This compound | 126910-68-7 [sigmaaldrich.com]
- 8. Uv vis spectroscopy practical. | PDF [slideshare.net]
An In-depth Technical Guide on Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a key chemical intermediate, primarily recognized for its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Lornoxicam. Its thiophene core, substituted with electron-withdrawing chloro and chlorosulfonyl groups, as well as a methyl ester, makes it a versatile reagent in medicinal chemistry and organic synthesis. This document provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and its application in pharmaceutical manufacturing.
Molecular Structure and Chemical Properties
The molecular structure of this compound consists of a central thiophene ring. A methyl carboxylate group is attached at the 2-position, a chlorosulfonyl group at the 3-position, and a chlorine atom at the 5-position.
Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 126910-68-7 | [1] |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 50-52 °C | [1] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [1] |
| Purity | ≥95% | [1] |
Spectroscopic Data
-
¹H NMR: A singlet for the methyl ester protons and a singlet for the proton on the thiophene ring.
-
¹³C NMR: Resonances for the methyl ester carbon, the carbonyl carbon, and the four carbons of the substituted thiophene ring.
For definitive structural confirmation, it is recommended to acquire experimental NMR data upon synthesis or procurement.
Experimental Protocols
Synthesis of this compound
The primary route for the synthesis of this compound is through the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of activated iron[2][3].
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Iron powder
-
Dichloromethane (absolute)
-
Chlorine gas
-
Diisopropyl ether
-
Ice
Procedure:
-
Activation of Iron: Suspend iron powder (e.g., 96g, 1.71 mol) in absolute dichloromethane (e.g., 12 L) in a suitable reaction vessel. Under vigorous stirring, introduce chlorine gas (e.g., 440g) over 2-3 hours, maintaining the temperature between 24-28 °C to activate the iron.
-
Chlorination Reaction: Dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (e.g., 1.44 kg, 5.98 mol) in absolute dichloromethane (e.g., 5 L) and add it to the iron suspension. Introduce chlorine gas at a rate of 100-200 g per hour while maintaining the temperature at 30-32 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until approximately 62-65% of the monochlorinated product is formed[3].
-
Work-up: Pour the reaction mixture into ice water (e.g., 24 L) and stir vigorously for 15 minutes. Separate the organic phase, dry it, and evaporate the solvent in vacuo at a bath temperature of 40 °C.
-
Purification: Dissolve the residue in diisopropyl ether (e.g., 1.5 L), filter, and cool the filtrate to -30 to -35 °C. If necessary, seed with a crystal of the pure product to induce crystallization. Allow crystallization to proceed for 15-30 minutes.
-
Isolation: Filter the crystals, wash with cold (-30 °C) diisopropyl ether (e.g., 0.5 L), and dry in a vacuum oven at 25 °C.
Expected Yield: Approximately 48.7%[2]. Expected Purity: Approximately 95% (GC analysis)[2].
Applications in Drug Development
The principal application of this compound is as a crucial intermediate in the synthesis of Lornoxicam, a potent NSAID used for the management of pain and inflammation.
Synthetic Workflow: Lornoxicam Synthesis
The following diagram illustrates the synthetic pathway from this compound to Lornoxicam.
Caption: Synthetic workflow for Lornoxicam.
Safety Information
This compound is classified as a corrosive substance. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable synthetic intermediate with a well-established role in the pharmaceutical industry. The synthetic protocol outlined provides a clear path to its preparation, enabling the subsequent synthesis of important therapeutic agents like Lornoxicam. Further research into its reactivity and the development of more detailed spectroscopic characterization would be beneficial to the scientific community.
References
- 1. This compound | 126910-68-7 [sigmaaldrich.com]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, safety and handling, and practical applications in organic synthesis. Included are detailed experimental protocols for its synthesis and subsequent use in the preparation of more complex molecules. A workflow diagram illustrates its pivotal role in synthetic pathways.
Chemical and Physical Properties
This compound is a solid organic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.11 g/mol | [1] |
| CAS Number | 126910-68-7 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [2] |
| Purity | ≥95% | [2] |
| Storage Temperature | -20°C | [2] |
Safety and Hazard Information
This compound is classified as corrosive and requires careful handling. The following table summarizes the key hazard information from the Safety Data Sheet (SDS).
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P304+P340 |
The GHS pictogram for corrosive substances is a symbol showing a substance causing severe skin burns and eye damage.
Role in Pharmaceutical Synthesis
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its thiophene core and reactive chlorosulfonyl group make it a valuable building block in medicinal chemistry. Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
This specific compound serves as a crucial precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. For instance, it is a documented intermediate in the synthesis of Lornoxicam and Chlorotenoxicam. The following workflow illustrates its application in the synthesis of a complex heterocyclic compound.
Caption: Synthesis of a dihydroquinoxalinone derivative using this compound.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a patented synthesis method and should be performed by trained professionals in a suitable fume hood with appropriate personal protective equipment.
Materials:
-
3-chlorosulfonylthiophene-2-carboxylic acid methyl ester
-
Anhydrous methylene chloride
-
Iron powder (activated)
-
Chlorine gas
-
Ice water
Procedure:
-
Activate iron powder by suspending it in anhydrous methylene chloride and bubbling chlorine gas through the suspension.
-
In a separate vessel, dissolve 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester in anhydrous methylene chloride.
-
Add the solution of the starting material to the activated iron suspension.
-
Introduce chlorine gas into the reaction mixture at a controlled rate while maintaining the temperature between 30-32 °C.
-
Monitor the reaction progress by gas chromatography until the desired conversion to the monochloro compound is achieved (typically 62-65%).
-
Pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic phase, dry it over a suitable drying agent (e.g., anhydrous magnesium sulfate), and evaporate the solvent under reduced pressure.
-
The crude product can be further purified by crystallization.
Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate
This experimental protocol demonstrates the use of this compound as a reactant in the synthesis of a more complex molecule.[3]
Materials:
-
This compound
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated copper (II) sulfate (CuSO₄) aqueous solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Procedure:
-
In a microwave tube, combine 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (6 mL).[3]
-
Irradiate the mixture in a microwave reactor at 150 W and 80 °C for 30 minutes.[3]
-
After cooling, pour the reaction mixture into a saturated aqueous solution of copper (II) sulfate and extract with ethyl acetate.[3]
-
Wash the organic layer sequentially with water and brine.[3]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent to yield the final product as a yellow solid.[3]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined chemical properties and reactivity make it a key component in the synthesis of a variety of biologically active molecules. The experimental protocols provided herein offer a practical guide for its synthesis and utilization in research and development. As with all reactive chemical compounds, adherence to strict safety protocols is paramount during its handling and use.
References
An In-depth Technical Guide to 4,5-Dichlorobenzene-1,3-disulfonamide and Its Synthetic Precursor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The chemical formula provided in the query, C6H4Cl2O4S2, does not correspond to a well-documented compound. This guide focuses on two closely related and highly relevant compounds: the therapeutic agent 4,5-dichlorobenzene-1,3-disulfonamide (Dichlorphenamide, C6H6Cl2N2O4S2) and its key synthetic intermediate, 4,5-dichlorobenzene-1,3-disulfonyl dichloride (C6H2Cl4O4S2). These compounds are of significant interest in medicinal chemistry and drug development.
Executive Summary
This technical guide provides a comprehensive overview of 4,5-dichlorobenzene-1,3-disulfonamide, known clinically as Dichlorphenamide, and its precursor, 4,5-dichlorobenzene-1,3-disulfonyl dichloride. Dichlorphenamide is a potent carbonic anhydrase inhibitor used in the treatment of glaucoma and primary periodic paralysis. This document details the synthesis, physicochemical properties, mechanism of action, and pharmacological data of these compounds. It includes detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of key pathways and workflows to support researchers and professionals in drug development.
Chemical Identity and Physicochemical Properties
The core structure is a dichlorinated benzene ring with two sulfur-containing functional groups at the 1 and 3 positions. The key intermediate features sulfonyl chloride groups, which are highly reactive electrophiles, while the final active pharmaceutical ingredient (API) possesses sulfonamide groups, which are crucial for its biological activity.
4,5-Dichlorobenzene-1,3-disulfonyl dichloride
-
IUPAC Name: 4,5-dichlorobenzene-1,3-disulfonyl chloride[1]
-
Synonyms: 4,5-Dichloro-1,3-benzenedisulfonyl dichloride[1]
-
CAS Number: 70269-54-4[1]
4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide)
-
IUPAC Name: 4,5-dichlorobenzene-1,3-disulfonamide[2]
-
Synonyms: Dichlorphenamide, Diclofenamide, Daranide, Keveyis[2]
-
CAS Number: 120-97-8[3]
Physicochemical Data
The properties of the synthetic intermediate and the final active pharmaceutical ingredient are summarized below.
| Property | 4,5-Dichlorobenzene-1,3-disulfonyl dichloride | 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) |
| Molecular Formula | C6H2Cl4O4S2[1][4] | C6H6Cl2N2O4S2[2][3] |
| Molecular Weight | 344.02 g/mol [1][4] | 305.16 g/mol [2] |
| Appearance | White crystalline solid | White crystalline solid[5] |
| Melting Point | Not specified | 228.5 °C |
| Solubility | Reacts with water (hydrolysis) | Very slightly soluble in water; Soluble in DMSO (61 mg/mL), dilute alkali solutions[5][6] |
| LogP | 3.2 (Computed)[1] | 0.3 (Computed) |
Synthesis and Logical Relationships
Dichlorphenamide is synthesized in a multi-step process starting from o-chlorophenol. The key intermediate, 4,5-dichlorobenzene-1,3-disulfonyl dichloride, is formed first and then converted to the final disulfonamide.
Caption: Logical relationship of compounds in the synthesis of Dichlorphenamide.
Experimental Protocol: Synthesis of Dichlorphenamide
This protocol describes the conversion of o-chlorophenol to 4,5-dichlorobenzene-1,3-disulfonyl dichloride, followed by its ammonolysis to yield Dichlorphenamide.[7]
Step 1: Synthesis of 5-Chloro-4-hydroxybenzene-1,3-disulfonyl chloride
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and under a fume hood, slowly add o-chlorophenol (1.0 eq) to an excess of chlorosulfonic acid (e.g., 4-5 eq) while maintaining the temperature between 20-30 °C with external cooling.
-
Heating: Heat the reaction mixture and stir at 75-80 °C for approximately 2 hours.
-
Thionyl Chloride Addition: Add thionyl chloride (2.0-2.5 eq) to the reaction mass and continue stirring for 1 hour at 75-80 °C.
-
Quenching: Cool the reaction mixture to 10-20 °C and carefully quench it by pouring it into a mixture of ice-water and an extraction solvent like dichloromethane.
-
Extraction & Wash: Separate the organic layer. Wash the organic extract with an aqueous NaCl solution and dry it over an anhydrous salt (e.g., MgSO4). This yields the crude intermediate, 5-chloro-4-hydroxybenzene-1,3-disulfonyl chloride.
Step 2: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonyl dichloride
-
Chlorination: Treat the crude product from Step 1 with a chlorinating agent such as phosphorus pentachloride (PCl5) at an elevated temperature of 120-140 °C.[7][8] This step substitutes the hydroxyl group with a chlorine atom.
-
Work-up: After the reaction is complete, the mixture is worked up to isolate the crude 4,5-dichlorobenzene-1,3-disulfonyl dichloride.
Step 3: Synthesis of 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide)
-
Ammonolysis: Dissolve the crude 4,5-dichlorobenzene-1,3-disulfonyl dichloride from Step 2 in a suitable solvent (e.g., tetrahydrofuran).
-
Reaction: Add an excess of aqueous ammonia to the solution while maintaining a low temperature (0-10 °C) to control the exothermic reaction. The highly reactive sulfonyl chloride groups will undergo nucleophilic substitution with ammonia to form the sulfonamide groups.[7]
-
Isolation & Purification: The crude Dichlorphenamide product precipitates from the reaction mixture. Collect the solid by filtration.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as aqueous isopropyl alcohol, to yield pure Dichlorphenamide.[7]
Caption: Experimental workflow for the synthesis of Dichlorphenamide.
Mechanism of Action: Carbonic Anhydrase Inhibition
Dichlorphenamide exerts its therapeutic effect by inhibiting carbonic anhydrase (CA), a metalloenzyme essential for catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is critical in various physiological processes, including pH regulation and fluid secretion.
In the eye, CA inhibition in the ciliary processes reduces the formation of bicarbonate ions, which in turn decreases the secretion of aqueous humor and lowers intraocular pressure, making it an effective treatment for glaucoma. The sulfonamide moieties of Dichlorphenamide are key to its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing a catalytic water/hydroxide molecule and blocking the enzyme's function.
Caption: Mechanism of Carbonic Anhydrase inhibition by Dichlorphenamide.
Quantitative Data
Analytical and Spectral Data
This section provides expected spectral data for Dichlorphenamide based on its structure.
| Data Type | 4,5-Dichlorobenzene-1,3-disulfonamide (Dichlorphenamide) |
| ¹H NMR | Aromatic protons would appear in the range of 7.0-8.5 ppm. The two non-equivalent aromatic protons would likely appear as singlets or narrow doublets. The four protons of the two -SO₂NH₂ groups would appear as a broad singlet, typically downfield. |
| ¹³C NMR | Six distinct signals are expected for the benzene ring carbons. Carbons bonded to chlorine would be downfield, as would carbons bonded to the sulfonyl groups. |
| Mass Spec. (ESI-) | The deprotonated molecule [M-H]⁻ would be observed at m/z 302.9.[2] Common fragments would result from the loss of SO₂NH₂ or related species. |
| IR Spectroscopy | Characteristic S=O stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). N-H stretching bands for the sulfonamide groups would appear around 3300-3200 cm⁻¹. |
Pharmacological and Pharmacokinetic Data
Dichlorphenamide is a potent inhibitor of multiple human carbonic anhydrase (hCA) isoforms. Its pharmacokinetic profile has been studied in healthy volunteers.
Table 5.2.1: Inhibitory Activity of Dichlorphenamide against hCA Isoforms
| Isoform | Dissociation Constant (Kᵈ, nM) |
| hCA I | 1300 |
| hCA II | 38 |
| hCA VA | 2.1 |
| hCA VB | 2.3 |
| hCA VI | 11 |
| hCA VII | 2.0 |
| hCA IX | 25 |
| hCA XII | 4.5 |
| hCA XIII | 16 |
| (Data from fluorescent thermal shift assay) |
Table 5.2.2: Pharmacokinetic Parameters of Dichlorphenamide in Healthy Adults
| Parameter | Value |
| Tₘₐₓ (Time to Peak Plasma Conc.) | 1.5 - 3.0 hours |
| T₁/₂ (Elimination Half-life) | 32 - 68 hours |
| Cₘₐₓ (Peak Plasma Concentration) | Dose-dependent |
| AUC (Area Under the Curve) | Increases slightly greater than dose-proportionally with single doses |
| Metabolism | Primarily hepatic |
| Excretion | Primarily renal |
Conclusion
This guide has detailed the synthesis, properties, and mechanism of action of Dichlorphenamide and its key synthetic precursor. The provided data tables, experimental protocols, and diagrams offer a robust resource for scientists and drug developers. The potent, multi-isoform inhibitory activity of Dichlorphenamide against carbonic anhydrases underscores its continued relevance as a therapeutic agent and a valuable scaffold for the design of new, more selective inhibitors for various pathological conditions, including cancer, where isoforms like hCA IX and XII are validated targets.
References
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Carbonic Anhydrase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Commercial Sourcing and Technical Guide: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For researchers, scientists, and professionals in drug development, the procurement of key chemical intermediates is a critical first step in the synthesis of novel compounds. This technical guide provides an in-depth overview of the commercial suppliers of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No: 59337-87-2), a versatile building block in medicinal chemistry. Furthermore, this guide presents a detailed experimental protocol for its use in a representative reaction and visualizes key workflows and a relevant synthetic pathway.
Commercial Suppliers
A number of chemical suppliers offer this compound, with varying purity levels and quantities. The following table summarizes the available information from prominent commercial vendors.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 126910-68-7 | C6H4Cl2O4S2 | 275.11 | 95% | 5 g, 15 g, 25 g, 100 g |
| Simson Pharma Limited | 126910-68-7 | C6H4Cl2O4S2 | 275.13 | Not Specified | Not Specified |
| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | 70374-37-7 | C7H8ClNO4S2 | 269.73 | 98% (Industrial Grade), 99% (AR Grade) | Not Specified |
| Pharmaffiliates | 126910-68-7 | C6H4Cl2O4S2 | 275.11 | Not Specified | Not Specified |
| Benchchem | 126910-68-7 | C6H4Cl2O4S2 | Not Specified | Not Specified | Not Specified |
Experimental Protocol: Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate
The following protocol is adapted from a published experimental procedure and demonstrates a common application of this compound in the synthesis of more complex heterocyclic compounds.[1]
Materials:
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
This compound
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Saturated Copper (II) Sulfate (CuSO4) aqueous solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel (200-300 mesh)
-
Petroleum ether
-
Microwave reactor
Procedure:
-
A mixture of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in CH2Cl2 (6 mL) is prepared.
-
The reaction mixture is divided into two microwave tubes and irradiated in a microwave reactor at 150 W and 80 °C for 30 minutes.[1]
-
After cooling, the reaction mixture is poured into a saturated aqueous solution of CuSO4 and extracted with EtOAc.
-
The organic layer is sequentially washed with water and brine.
-
The organic layer is then dried over anhydrous MgSO4.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a mobile phase of petroleum ether-EtOAc (4:1 v/v).
-
The final product, Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate, is obtained as a yellow solid.[1]
Visualizing Workflows and Pathways
To further aid researchers, the following diagrams illustrate a typical procurement workflow and a hypothetical signaling pathway involving a compound synthesized from this compound.
References
Methodological & Application
Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This compound is a key intermediate in the preparation of various pharmacologically active substances, including anti-inflammatory drugs like Lornoxicam and certain blood lipid-lowering agents.[1][2] The primary synthetic route detailed herein involves the direct chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
Introduction
This compound is a thiophene derivative containing both a chlorosulfonyl and a chloro functional group. These reactive sites make it a versatile building block in medicinal chemistry and organic synthesis. Its primary application lies in the synthesis of complex heterocyclic compounds with therapeutic potential. For instance, it is a crucial precursor for the synthesis of Chlortenoxicam, an anti-rheumatic drug.[1][3]
Synthetic Pathway
The most common and industrially applied method for the synthesis of this compound is the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of a catalyst.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as described in patent literature.[1][2][3]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Notes |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | 59337-92-7 | C6H5ClO4S2 | Starting material |
| Iron powder | 7439-89-6 | Fe | Catalyst, activated prior to use |
| Chlorine gas | 7782-50-5 | Cl2 | Chlorinating agent |
| Dichloromethane (anhydrous) | 75-09-2 | CH2Cl2 | Solvent |
| Isopropylether | 108-20-3 | C6H14O | For crystallization and washing |
| Ice | - | H2O | For quenching the reaction |
Equipment
-
20 L four-neck flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser.
-
Gas flow meter.
-
Vacuum filtration apparatus.
-
Vacuum oven.
Procedure
Caption: Experimental workflow for the synthesis.
Detailed Steps:
-
Activation of Iron Catalyst: In a 20 L four-neck flask, suspend 96 g (1.71 mol) of iron powder in 12 L of anhydrous dichloromethane.[1][2] While stirring vigorously, introduce 440 g of chlorine gas into the suspension over a period of 2-3 hours. Maintain the temperature between 24 and 28 °C during this process.[1][2]
-
Chlorination: Dissolve 1.44 kg (5.98 mol) of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in 5 L of anhydrous dichloromethane.[1][2] Add this solution rapidly to the activated iron suspension.
-
Continue to introduce chlorine gas at a rate of 100-200 g per hour while maintaining the reaction temperature at 30-32 °C and stirring.[1][2][3]
-
Reaction Monitoring: Monitor the progress of the reaction using gas chromatography. The reaction is considered complete when the formation of the monochloro compound reaches 62-65%.[3]
-
Quenching and Extraction: Pour the reaction mixture into 24 L of ice water and stir vigorously for 15 minutes.[3] After phase separation, collect the organic layer.
-
Isolation: Dry the organic phase and evaporate the solvent under vacuum at a bath temperature of 40 °C.[3]
-
Crystallization: Dissolve the resulting residue in 1.5 L of isopropylether and filter the solution. Cool the filtrate to a temperature between -30 and -35 °C. If necessary, induce crystallization by adding a seed crystal of the product. Allow crystallization to proceed for 15-30 minutes.[2]
-
Final Product: Collect the crystals by suction filtration and wash them with 0.5 L of cold (-30 °C) isopropylether. Dry the product in a vacuum oven at 25 °C.[2]
Quantitative Data
| Parameter | Value | Reference |
| Yield | 800 g (48.7%) | [2] |
| Purity (GC) | 95% (monochloride) | [2] |
| Melting Point | 50-52 °C | [2][4] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg (Predicted) | [4] |
| Molecular Formula | C6H4Cl2O4S2 | [4] |
| Molecular Weight | 271.13 g/mol | - |
Safety and Handling
-
This reaction involves hazardous materials and should be carried out by trained personnel in a well-ventilated fume hood.
-
Chlorine gas is highly toxic and corrosive. Use appropriate personal protective equipment (PPE), including a gas mask, safety goggles, and gloves.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.
-
The reaction is exothermic; proper temperature control is crucial.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of a variety of pharmaceutical compounds. The chlorosulfonyl group is readily converted to sulfonamides by reaction with amines, a common functional group in many drugs. The chloro substituent and the ester group provide additional handles for further molecular elaboration. As mentioned, its primary use is in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[5]
References
- 1. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 4. This compound | 126910-68-7 [sigmaaldrich.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols: Chlorosulfonation of Methyl 5-chlorothiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam.[1][2] The protocol is based on established methods for the chlorosulfonation of thiophene derivatives.[3][4]
The starting material, methyl 5-chlorothiophene-2-carboxylate, is a versatile compound used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[5] The introduction of a reactive chlorosulfonyl group at the C3 position via electrophilic aromatic substitution creates a valuable building block for further molecular elaboration, particularly for forming sulfonamides.[6]
Reaction Principle
The chlorosulfonation of methyl 5-chlorothiophene-2-carboxylate involves the reaction of the thiophene ring with a strong electrophile, typically chlorosulfonic acid. The electron-withdrawing nature of the chloro and methyl carboxylate groups deactivates the thiophene ring, making the reaction conditions crucial for achieving optimal yield and regioselectivity. The substitution is expected to occur at the C3 position, which is the most activated position remaining on the ring.
Experimental Protocol
This protocol outlines the laboratory-scale synthesis of this compound.
Materials and Reagents:
-
Methyl 5-chlorothiophene-2-carboxylate
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Petroleum ether and Ethyl acetate (for column chromatography)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Fume hood
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Add methyl 5-chlorothiophene-2-carboxylate to the flask and dissolve it in anhydrous dichloromethane.
-
Cooling: Cool the flask to 0-5°C using an ice-water bath.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred solution via the dropping funnel. It is critical to maintain the internal temperature of the reaction mixture between 0-5°C during the addition to control the exothermic reaction and minimize side-product formation.[3]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30 minutes, then let it warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. This step must be performed cautiously as the quenching of chlorosulfonic acid is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[7]
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a solvent system such as petroleum ether-ethyl acetate, to obtain pure this compound.[7]
Data Presentation
The following table summarizes representative quantitative data and reaction parameters for the chlorosulfonation of a thiophene derivative, which can be adapted for this synthesis.
| Parameter | Value / Condition | Source |
| Starting Material | Methyl 5-chlorothiophene-2-carboxylate | - |
| Reagent | Chlorosulfonic Acid | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0-5°C during addition, then room temp. | |
| Reaction Time | 2-8 hours (monitor by TLC) | [1] |
| Work-up | Quenching with ice-water, extraction with DCM | [7] |
| Purification | Column Chromatography (Silica Gel) | [7] |
| Product | This compound | [2] |
| Physical Form | Off-White to Pale Yellow Solid | [2] |
| Melting Point | 50-52°C | [2] |
Safety Precautions
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield.[2]
-
Quenching: The addition of the reaction mixture to ice is highly exothermic and may cause splashing. Perform this step slowly and with adequate shielding.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.
-
General: Contaminated work clothing should not be allowed out of the workplace. Avoid breathing dust, fumes, or vapors.[2]
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Step-by-step workflow for the chlorosulfonation experiment.
References
- 1. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 2. Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate | 126910-68-7 [amp.chemicalbook.com]
- 3. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis of Lornoxicam from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID), utilizing Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate as a key starting material. The protocols are based on established synthetic routes and are intended for use by qualified professionals in a laboratory setting.
Overview of the Synthetic Pathway
The synthesis of Lornoxicam from this compound involves a multi-step process. The general approach includes a condensation reaction, followed by a ring-closure reaction, and finally amidation to yield the final product. This pathway offers advantages such as the use of readily available raw materials and a relatively short synthesis route.[1]
Caption: Synthetic pathway of Lornoxicam.
Experimental Protocols
The following protocols detail the step-by-step synthesis of Lornoxicam.
Synthesis of Intermediate I: Methyl 5-chloro-3-((N-(methoxycarbonylmethyl)-N-methyl)sulfamoyl)thiophene-2-carboxylate
This step involves the condensation of this compound with sarcosine methyl ester hydrochloride.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of Intermediate I.
Detailed Protocol:
-
In a suitable reaction flask, add this compound and purified water.
-
Stir the mixture for approximately 10 minutes.
-
Maintain the temperature of the reaction mixture at a controlled temperature (see Table 1 for variations).
-
Simultaneously, add an aqueous solution of sodium carbonate and a solution of sarcosine methyl ester hydrochloride.
-
After the addition is complete, continue stirring the reaction for the specified duration (see Table 1).
-
Upon completion of the reaction, filter the mixture.
-
Dry the resulting filter cake at 50-60°C to obtain Methyl 5-chloro-3-((N-(methoxycarbonylmethyl)-N-methyl)sulfamoyl)thiophene-2-carboxylate.
Quantitative Data for Synthesis of Intermediate I:
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |
| This compound | 20g | 16g | 25g |
| Purified Water | 50ml | 40ml | 80ml |
| Sodium Carbonate | 12g in 92ml water | 10.0g in 82ml water | 16g in 100ml water |
| Sarcosine methyl ester hydrochloride | 19.7g in 40ml water | 14.8g in 32ml water | 26.8g in 65ml water |
| Reaction Temperature | 10 ± 2°C | 20 ± 2°C | 30 ± 2°C |
| Reaction Time | 32-36 hours | 18-22 hours | 15-20 hours |
| Yield | 84.6% | 87.2% | 94.8% |
| Purity (HPLC) | 98.8% | 99.1% | 97.9% |
Synthesis of Intermediate II: 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylate 1,1-dioxide
This step involves the ring-closure of Intermediate I in the presence of sodium methoxide.[1]
Detailed Protocol:
-
React Methyl 5-chloro-3-((N-(methoxycarbonylmethyl)-N-methyl)sulfamoyl)thiophene-2-carboxylate with a 29% methanol solution of sodium methoxide.
-
The reaction is carried out at a controlled temperature for a specified duration (see Table 2).
-
After the reaction, cool the mixture to room temperature.
-
Pour the reaction solution into ice water and stir.
-
Adjust the pH to 2-3 with hydrochloric acid.
-
Filter the resulting precipitate.
-
Dry the filter cake to obtain 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylate 1,1-dioxide.
Quantitative Data for Synthesis of Intermediate II:
| Parameter | Example 1[1] | Example 2[1] |
| Intermediate I | 18g | 32g |
| 29% Sodium Methoxide in Methanol | 90g | 98g |
| Reaction Temperature | 65 ± 2°C | 30 ± 2°C |
| Reaction Time | 2-3 hours | 4-6 hours |
| Yield | - | 90.1% |
| Purity (HPLC) | - | 97.1% |
Synthesis of Lornoxicam
The final step is the amidation of Intermediate II with 2-aminopyridine.[1]
Detailed Protocol:
-
In a reaction flask, add 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][2][3]thiazine-3-carboxylate 1,1-dioxide, 2-aminopyridine, and dimethylbenzene.
-
Heat the mixture with stirring at 100 ± 2°C for 20-25 hours.
-
Cool the reaction liquid to below 5°C.
-
Filter the mixture to obtain the crude Lornoxicam product.
-
Recrystallize the crude product from 1,4-dioxane to obtain pure Lornoxicam.
Quantitative Data for Lornoxicam Synthesis:
| Parameter | Value[1] |
| Intermediate II | 18g |
| 2-Aminopyridine | 6.2g |
| Dimethylbenzene | 800ml |
| Reaction Temperature | 100 ± 2°C |
| Reaction Time | 20-25 hours |
| Yield | 88.4% |
| Purity (HPLC) | 99.8% |
Mechanism of Action of Lornoxicam
Lornoxicam is a non-steroidal anti-inflammatory drug that exhibits analgesic and anti-inflammatory properties.[3][4][5] Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][5] By reducing prostaglandin synthesis, Lornoxicam effectively alleviates inflammatory symptoms.[4]
Caption: Mechanism of action of Lornoxicam.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and in compliance with all applicable regulations. The yields and purities reported are based on specific patent literature and may vary depending on experimental conditions.
References
- 1. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 2. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. Lornoxicam | C13H10ClN3O4S2 | CID 54690031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Lornoxicam? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
Role of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in Chlortenoxicam synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of Chlortenoxicam (also known as Lornoxicam), a potent non-steroidal anti-inflammatory drug (NSAID). The synthesis originates from the key starting material, Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This guide outlines a three-step synthetic pathway, including the initial condensation, subsequent intramolecular cyclization, and final amidation. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and understanding in a research and development setting.
Introduction
Chlortenoxicam is a non-steroidal anti-inflammatory drug of the oxicam class, utilized for its analgesic and anti-inflammatory properties. The synthesis of Chlortenoxicam can be efficiently achieved through a multi-step process starting from this compound. This starting material serves as a crucial building block, providing the necessary thiophene core structure and reactive sulfonyl chloride group for the subsequent chemical transformations. The following protocols describe a reliable method for the synthesis of Chlortenoxicam, highlighting the pivotal role of this compound.
Synthetic Pathway Overview
The synthesis of Chlortenoxicam from this compound proceeds through the following key steps:
-
Condensation: Reaction of this compound with sarcosine methyl ester hydrochloride to form the intermediate, Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate.
-
Intramolecular Cyclization: Ring closure of the intermediate from step 1, facilitated by a base such as sodium methoxide, to yield the tricyclic compound, 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide.
-
Amidation: Final reaction of the tricyclic intermediate with 2-aminopyridine to produce Chlortenoxicam.
The overall synthetic scheme is depicted in the following diagram:
Caption: Synthetic pathway for Chlortenoxicam.
Data Presentation
Table 1: Reactant and Product Quantities for the Synthesis of Chlortenoxicam
| Step | Reactant | Molar Mass ( g/mol ) | Starting Amount | Moles | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (%) |
| 1 | This compound | 275.13 | 20.0 g | 0.0727 | Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate | 341.79 | 24.85 | 21.0 g | 84.6 | 98.8 |
| 1 | Sarcosine methyl ester hydrochloride | 139.57 | 19.7 g | 0.141 | ||||||
| 2 | Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate | 341.79 | 18.0 g | 0.0527 | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide | 309.75 | 16.32 | ~12.6 g | ~77.2 | >95 |
| 3 | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide | 309.75 | 10.0 g | 0.0323 | Chlortenoxicam | 371.82 | 12.01 | ~10.7 g | ~89 | >98 |
| 3 | 2-Aminopyridine | 94.11 | - | - |
Note: Yields for steps 2 and 3 are based on reported improvements over older synthetic routes and may vary.
Experimental Protocols
Step 1: Synthesis of Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate
This procedure is adapted from a patented method and outlines the condensation reaction.[3]
Materials:
-
This compound (20.0 g, 0.0727 mol)
-
Sarcosine methyl ester hydrochloride (19.7 g, 0.141 mol)
-
Anhydrous sodium carbonate (12.0 g)
-
Purified water (142 mL)
-
Reaction flask (250 mL)
-
Stirring apparatus
-
Dripping funnels
-
Temperature control system
Procedure:
-
In a 250 mL reaction flask, add this compound (20.0 g) and 50 mL of purified water.
-
Stir the mixture for 10 minutes.
-
Maintain the reaction temperature at 10 ± 2 °C.
-
Simultaneously, add a solution of anhydrous sodium carbonate (12 g) dissolved in 92 mL of water and a solution of sarcosine methyl ester hydrochloride (19.7 g) dissolved in 40 mL of water dropwise to the reaction mixture.
-
After the addition is complete, continue stirring the reaction mixture for 32-36 hours at 10 ± 2 °C.
-
Upon completion of the reaction, filter the mixture by suction filtration.
-
Wash the filter cake with water.
-
Dry the collected solid at 55-60 °C to a constant weight.
-
The expected yield is approximately 21.0 g (84.6%) of Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate with a purity of around 98.8% (as determined by HPLC).[3]
Step 2: Synthesis of 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide
This protocol describes the intramolecular cyclization of the intermediate from Step 1.
Materials:
-
Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate (18.0 g, 0.0527 mol)
-
29% Sodium methoxide in methanol solution (90 g)
-
Reaction flask
-
Reflux condenser
-
Heating and stirring apparatus
Procedure:
-
In a suitable reaction flask, dissolve Methyl 5-chloro-3-[N-(methoxycarbonylmethyl)-N-methylsulfamoyl]thiophene-2-carboxylate (18.0 g) in a 29% solution of sodium methoxide in methanol (90 g).[3]
-
Heat the reaction mixture to 65 ± 2 °C and maintain this temperature for 2-3 hours with continuous stirring.[3]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the product.
-
Collect the precipitate by filtration and wash with a small amount of cold methanol.
-
Dry the product under vacuum to obtain 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide.
-
The reported yield for this step can be improved to approximately 77.2% through process optimization.
Step 3: Synthesis of Chlortenoxicam
This final step involves the amidation of the tricyclic intermediate with 2-aminopyridine. The use of a stabilizer such as p-toluenesulfonic acid is recommended to improve the yield and reduce side reactions.
Materials:
-
6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide
-
2-Aminopyridine
-
p-Toluenesulfonic acid (stabilizer)
-
Xylene (solvent)
-
Reaction flask with a Dean-Stark trap
-
Reflux condenser
-
Heating and stirring apparatus
Procedure:
-
In a reaction flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide in xylene.
-
Add 2-aminopyridine and a catalytic amount of p-toluenesulfonic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the reaction is complete (monitor by TLC). The methanol generated during the reaction can be removed azeotropically using the Dean-Stark trap.
-
Once the reaction is complete, cool the mixture and remove the xylene under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent to yield Chlortenoxicam.
-
The use of a stabilizer can significantly improve the yield of this step.
Logical Workflow for Chlortenoxicam Synthesis
Caption: Logical workflow of Chlortenoxicam synthesis.
Conclusion
The synthesis of Chlortenoxicam is a well-established process where this compound plays a central role as the primary starting material. The three-step synthesis involving condensation, cyclization, and amidation provides a viable route to this important NSAID. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers in the field of medicinal chemistry and drug development. Adherence to the outlined procedures and reaction conditions is crucial for achieving high yields and purity of the final product. Further optimization of each step may be possible depending on the specific laboratory conditions and available resources.
References
Application Notes and Protocols: Reaction of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a valuable reagent in synthetic and medicinal chemistry, primarily serving as a key building block for the synthesis of a diverse range of N-substituted thiophene sulfonamides. The presence of a highly reactive chlorosulfonyl group allows for straightforward derivatization with various primary and secondary amines. The resulting thiophene sulfonamide scaffold is a privileged structure found in numerous biologically active compounds, making this reaction particularly relevant for drug discovery and development. This document provides detailed application notes and experimental protocols for the reaction of this compound with different classes of amines.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the chlorosulfonyl group of this compound. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base, such as pyridine or triethylamine, is typically added to neutralize the in situ generated HCl, driving the reaction to completion.
Applications in Medicinal Chemistry
The thiophene sulfonamide core is a key pharmacophore in a variety of therapeutic agents. The ability to readily synthesize a library of analogs by reacting this compound with diverse amines is a powerful tool in structure-activity relationship (SAR) studies. This reaction is instrumental in the development of compounds for various therapeutic targets.
Quantitative Data Summary
The following table summarizes the reaction of this compound with various amines under different conditions.
| Amine Substrate | Amine Type | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Secondary (cyclic) | Pyridine | Dichloromethane (CH₂Cl₂) | Microwave, 150 W, 80 °C, 30 min | 57% | [1] |
| Methylamine (aqueous solution) | Primary (aliphatic) | Not specified | Organic Solvent C | Room temperature, then workup | Not specified | [2] |
Note: The yield for the reaction with methylamine was not explicitly provided for the sulfonamide formation step but was part of a multi-step synthesis with a total yield of 11.3%.
Experimental Protocols
Protocol 1: General Procedure for the Reaction with Amines
This protocol provides a general method for the synthesis of N-substituted methyl 5-chloro-3-sulfamoylthiophene-2-carboxylates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Pyridine or Triethylamine
-
Dichloromethane (CH₂Cl₂) or other suitable aprotic solvent
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution (for work-up with pyridine) or 1M HCl (for work-up with triethylamine)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate (for chromatography)
Procedure:
-
In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in the chosen solvent (e.g., dichloromethane).
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add the base (e.g., pyridine or triethylamine, 2.0-2.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with an acidic solution (e.g., saturated CuSO₄ if pyridine is used, or 1M HCl if triethylamine is used), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate).
Protocol 2: Specific Protocol for Reaction with 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one[1]
Materials:
-
This compound (4.2 g, 15.25 mmol)
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol)
-
Pyridine (3.01 g, 38 mmol)
-
Dichloromethane (CH₂Cl₂) (6 mL)
-
Saturated aqueous copper (II) sulfate (CuSO₄) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (200-300 mesh)
-
Petroleum ether and Ethyl acetate
Procedure:
-
Combine 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (6 mL) in a microwave tube.
-
Irradiate the mixture in a microwave reactor at 150 W, maintaining the temperature at 80 °C for 30 minutes.[1]
-
After cooling, pour the reaction mixture into a saturated aqueous CuSO₄ solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate (4:1 v/v) eluent system to yield methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate as a yellow solid (1.9 g, 57% yield).[1]
Visualizations
Caption: General reaction pathway for the synthesis of thiophene sulfonamides.
Caption: A typical experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Synthesis of Sulfonamides using Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of sulfonamides utilizing Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate as a key starting material. The protocols outlined are intended to serve as a guide for chemists in a research and development setting.
Introduction
Thiophene-based sulfonamides are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry.[1] The starting material, this compound, is a versatile intermediate for the synthesis of these derivatives.[2] Its chlorosulfonyl group is highly reactive towards nucleophiles, such as primary and secondary amines, allowing for the straightforward formation of sulfonamide linkages. This reactivity makes it a valuable building block for creating libraries of novel compounds for drug discovery programs.
General Reaction Scheme
The fundamental reaction involves the nucleophilic substitution of the chlorine atom on the sulfonyl chloride group by an amine. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction for sulfonamide synthesis.
Experimental Protocol
The following protocol is adapted from a published procedure for the synthesis of a specific thiophene sulfonamide derivative.[3]
Materials:
-
This compound
-
Amine of interest (e.g., 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one)[3]
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (CH₂Cl₂) or another suitable aprotic solvent
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (200-300 mesh) for column chromatography
-
Petroleum ether and Ethyl acetate for chromatography elution
Equipment:
-
Microwave reactor (or conventional heating apparatus with reflux condenser)
-
Round-bottom flask or microwave reaction tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
NMR spectrometer
-
High-resolution mass spectrometer (HRMS)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a microwave reaction tube, combine the amine (1.0 equivalent), this compound (2.0 equivalents), and pyridine (5.0 equivalents) in dichloromethane.[3]
-
Reaction: Irradiate the mixture in a microwave reactor at 80°C for 30 minutes with a power of 150 W.[3] Alternatively, the reaction can be stirred at room temperature or heated to reflux under conventional heating, with the progress monitored by TLC.
-
Workup: After the reaction is complete, pour the mixture into a saturated aqueous solution of copper sulfate and extract with ethyl acetate.[3] Wash the organic layer sequentially with water and brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[3]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system, such as a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[3]
-
Characterization: Characterize the purified product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and HRMS spectra to confirm its identity and purity.[3]
Experimental Workflow Diagram
Caption: Workflow for sulfonamide synthesis and purification.
Data Presentation
The following tables summarize typical data obtained from the synthesis of a thiophene sulfonamide derivative.
Table 1: Reaction Parameters and Yield
| Parameter | Value | Reference |
| Amine | 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | [3] |
| Equivalents of Sulfonyl Chloride | 2.0 | [3] |
| Equivalents of Pyridine | 5.0 | [3] |
| Solvent | CH₂Cl₂ | [3] |
| Reaction Temperature | 80 °C | [3] |
| Reaction Time | 30 minutes | [3] |
| Yield | 57% | [3] |
Table 2: Characterization Data for a Representative Product
Product: Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate[3]
| Analysis | Result | Reference |
| Physical State | Yellow solid | [3] |
| Melting Point | 167-168 °C | [3] |
| ¹H NMR (400 MHz, Acetone-d₆) | δ: 9.59 (brs, 1H), 7.61 (d, J = 1.2 Hz, 1H), 7.29 (dd, J₁ = 8.4 Hz, J₂ = 1.6 Hz, 1H), 7.26 (s, 1H), 7.02 (d, J = 8.4 Hz, 1H), 4.97 (q, J = 7.2 Hz, 1H), 3.74 (s, 3H), 1.29 (d, J = 7.6 Hz, 3H) | [3] |
| ¹³C NMR (100 MHz, Acetone-d₆) | δ: 168.43, 159.10, 139.89, 135.30, 132.40, 131.11, 128.55, 127.95, 127.16, 123.87, 118.06, 117.99, 55.56, 53.73, 17.30 | [3] |
| HRMS (ESI) | m/z, calcd. for C₁₅H₁₃Cl₂N₂O₅S₂ [M + H⁺]: 434.9637, found 434.9618 | [3] |
Safety Precautions
-
Handle this compound and other chlorinated reagents with care in a well-ventilated fume hood. These compounds are irritants.
-
Pyridine is flammable and has a strong odor; handle it in a fume hood.
-
Dichloromethane is a volatile solvent; avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: Microwave-Assisted Synthesis and Applications of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis and derivatization of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds. Its efficient synthesis and subsequent reactions are crucial for the development of novel therapeutics. This guide offers a proposed microwave-assisted protocol for its synthesis, a validated microwave-assisted protocol for a subsequent derivatization, and an overview of its applications in drug discovery, supported by quantitative data and visual diagrams of relevant biological pathways.
Introduction
This compound is a key chemical intermediate, particularly in the pharmaceutical industry.[1][2] Its structure, featuring a thiophene core with chloro, chlorosulfonyl, and methyl ester functional groups, makes it a valuable precursor for the synthesis of a range of therapeutic agents. Notably, it is a crucial starting material for the production of the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam, as well as compounds with potential as blood lipid-lowering and antithrombotic agents.[2][3][4] Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity profiles.[5] This document outlines protocols for the synthesis and application of this important intermediate, with a focus on leveraging microwave technology.
Applications in Drug Development
The primary application of this compound is as a scaffold in the synthesis of drugs targeting inflammation, hyperlipidemia, and thrombosis.
-
Anti-inflammatory Agents (Lornoxicam): This compound is a key intermediate in the synthesis of Lornoxicam, a potent NSAID used for the management of pain and inflammation in rheumatic diseases.[1][6] The synthesis involves the reaction of the chlorosulfonyl group to form a sulfonamide, a critical step in building the core structure of Lornoxicam.[3]
-
Hypolipidemic Agents: Derivatives of this compound have been investigated for their potential to lower blood lipid levels, offering a potential therapeutic avenue for cardiovascular diseases.[2]
-
Antithrombotic Agents: The thiophene scaffold is also present in novel antithrombotic agents. For instance, it is a component of direct Factor Xa inhibitors, which are crucial in the prevention and treatment of thromboembolic diseases.[4]
Experimental Protocols
Proposed Microwave-Assisted Synthesis of this compound
This protocol is an adaptation of a conventional method for the chlorination of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, optimized for microwave-assisted synthesis.[2][7]
Reaction Scheme:
Materials and Equipment:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Activated Iron powder
-
Chlorine gas
-
Dichloromethane (anhydrous)
-
Microwave reactor equipped with a sealed vessel, magnetic stirrer, and temperature sensor.
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column).
Protocol:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add activated iron powder (0.2-0.4 molar equivalents relative to the starting material).
-
Reactant Addition: In a separate flask, dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (5 mL). Transfer this solution to the microwave vessel containing the activated iron.
-
Chlorination: Carefully introduce chlorine gas into the suspension while stirring.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 80-100 °C for 15-30 minutes. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling, the reaction mixture is poured into ice water and stirred vigorously. The organic phase is separated, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Table 1: Proposed Microwave Synthesis Parameters
| Parameter | Value |
| Starting Material | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate |
| Reagent | Chlorine gas |
| Catalyst | Activated Iron Powder |
| Solvent | Dichloromethane (anhydrous) |
| Microwave Power | 100-200 W (as needed to maintain temperature) |
| Temperature | 80-100 °C |
| Reaction Time | 15-30 min |
| Pressure | Monitored (typically < 20 bar) |
Microwave-Assisted Synthesis of a Quinoxalinone Derivative
This protocol details a documented microwave-assisted reaction utilizing this compound as a starting material to synthesize a complex heterocyclic compound.[8]
Reaction Scheme:
Materials and Equipment:
-
This compound
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Microwave reactor
-
Standard laboratory glassware for work-up and purification.
Protocol:
-
Reactant Mixture: In a microwave tube, combine 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (7.6 mmol), this compound (15.25 mmol), and pyridine (38 mmol) in dichloromethane (6 mL).[8]
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at 80 °C for 30 minutes with a power of 150 W.[8]
-
Work-up: Pour the reaction mixture into a saturated aqueous solution of CuSO₄ and extract with ethyl acetate.[8] Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel (petroleum ether:EtOAc = 4:1) to obtain the final product.[8]
Table 2: Quantitative Data for Quinoxalinone Derivative Synthesis
| Reactant | Molar Amount (mmol) | Mass (g) |
| 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | 7.6 | 1.5 |
| This compound | 15.25 | 4.2 |
| Pyridine | 38 | 3.01 |
| Product Yield | 1.9 g (57%) |
Signaling Pathway Diagrams
The therapeutic effects of drugs derived from this compound are rooted in their interaction with specific biological pathways.
NSAID (Lornoxicam) Mechanism of Action
Lornoxicam, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for prostaglandin synthesis.
Caption: Lornoxicam inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Hypolipidemic Agent Mechanism of Action (Statins as an Example)
Hypolipidemic drugs aim to reduce the levels of lipids and lipoproteins in the blood. Statins, a major class of such drugs, act by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.
Caption: Statins inhibit HMG-CoA reductase, reducing cholesterol and LDL levels.
Conclusion
This compound is an indispensable building block in medicinal chemistry. The adoption of microwave-assisted synthesis for its preparation and subsequent derivatization can significantly accelerate the drug discovery and development process. The protocols and data presented herein provide a valuable resource for researchers working in this field.
References
- 1. nbinno.com [nbinno.com]
- 2. CN1028101C - Process for preparation of 5-chloro-3-chlorosulphony 1-2-thiophenecarboxylic acid esters - Google Patents [patents.google.com]
- 3. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 4. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 7. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Condensation Reaction of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with Sarcosine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the condensation reaction between Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and sarcosine methyl ester. This reaction yields Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)(methyl)amino)sulfonyl)thiophene-2-carboxylate, a sulfonamide derivative. Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.[1] These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
The synthesis of novel sulfonamide derivatives is a cornerstone of modern drug discovery. The sulfonamide functional group is present in a multitude of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. Thienyl sulfonamides, in particular, are of significant interest in medicinal chemistry and are found in many biologically active compounds.[2]
The reaction described herein is a nucleophilic substitution wherein the secondary amine of sarcosine methyl ester attacks the electrophilic sulfur atom of the sulfonyl chloride on the thiophene ring. This results in the formation of a stable sulfonamide bond and the elimination of hydrogen chloride, which is neutralized by a base.
Reactants:
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 126910-68-7 | C6H4Cl2O4S2 | 275.13 |
| Sarcosine methyl ester hydrochloride | 13515-93-0 | C4H10ClNO2 | 139.58 |
Product:
| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)(methyl)amino)sulfonyl)thiophene-2-carboxylate | 906522-87-0 | C9H10ClNO6S2 | 327.76 |
Reaction Scheme & Mechanism
The condensation reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the sarcosine methyl ester acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A base, such as pyridine or triethylamine, is essential to quench the HCl generated during the reaction.
References
Application Notes and Protocols: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. Its reactive chlorosulfonyl group and substituted thiophene ring make it a versatile building block for creating complex molecules with significant therapeutic potential. These application notes provide detailed protocols for its synthesis and subsequent use in the preparation of pharmaceutical agents, alongside relevant characterization data and an overview of the biological context of its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 126910-68-7 | |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | |
| Molecular Weight | 271.13 g/mol | N/A |
| Appearance | Solid | |
| Melting Point | 50-52 °C | |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | |
| Purity | ≥95% | |
| Storage | -20°C, sealed, away from moisture |
Synthesis of this compound
The synthesis of the title compound is a critical first step in the production of several active pharmaceutical ingredients. Below is a common synthetic route.
Experimental Protocol: Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
This protocol describes the synthesis of this compound via the chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in the presence of activated iron.[1]
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Iron powder
-
Dichloromethane (absolute)
-
Chlorine gas
-
Ice water
-
Isopropylether
Procedure:
-
Suspend 96 g of iron powder in 12 L of absolute dichloromethane in a 20 L four-necked flask.
-
With vigorous stirring, introduce 440 g of chlorine gas into the suspension over 2-3 hours, maintaining the temperature between 24 and 28 °C to activate the iron.
-
Dissolve 1.44 kg (5.98 mol) of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in 5 L of absolute dichloromethane and add it rapidly to the iron suspension.
-
Continue to introduce 100-200 g of chlorine gas per hour with stirring, maintaining the temperature at 30-32 °C.
-
Monitor the reaction progress by gas chromatography. Once the monochloro compound reaches 62-65% of the mixture, pour the reaction mixture into 24 L of ice water and stir vigorously for 15 minutes.
-
After phase separation, dry the organic phase and evaporate the solvent in vacuo at a bath temperature of 40 °C.
-
Dissolve the residue in 1.5 L of isopropylether, filter, and cool the filtrate to -30 to -35 °C.
-
Induce crystallization with a seed crystal of the monochloro compound and allow crystallization to proceed for 15-30 minutes.
-
Filter the crystals by suction, wash with 0.5 L of isopropylether at -30 °C, and dry in a vacuum oven at 25 °C.
Expected Yield and Purity:
| Product | Yield | Purity (by GC) |
| This compound | 48.7% | 95% (monochloride) |
Reference: Based on the process described in EP0340472A1.[1]
Application in Pharmaceutical Synthesis: Preparation of Lornoxicam
A primary application of this compound is in the synthesis of Lornoxicam, a potent NSAID. The following workflow outlines the key synthetic steps.
Experimental Protocol: Synthesis of Lornoxicam Intermediate (I)
This protocol details the condensation reaction to form Methyl 5-chloro-3-((N-(methoxycarbonylmethyl)-N-methyl)sulfamoyl)thiophene-2-carboxylate.[2]
Materials:
-
This compound
-
Sarcosine methyl ester hydrochloride
-
Anhydrous sodium carbonate
-
Purified water
Procedure:
-
In a 250 mL reaction flask, add 20 g of this compound and 50 mL of purified water. Stir for 10 minutes.
-
Maintain the temperature at 10 ± 2 °C. Simultaneously, add a solution of aqueous sodium carbonate (12 g of anhydrous sodium carbonate in 92 mL of water) and a solution of sarcosine methyl ester hydrochloride (19.7 g in 40 mL of water) dropwise.
-
After the addition is complete, continue stirring for 32-36 hours.
-
Filter the reaction mixture by suction and dry the filter cake at 55-60 °C.
Quantitative Data for Intermediate (I) Synthesis:
| Starting Material | Reagents | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (HPLC) |
| 20 g this compound | 12 g Na₂CO₃, 19.7 g Sarcosine methyl ester HCl | 32-36 | 10 ± 2 | 84.6 | 98.8% |
| 16 g this compound | 10 g Na₂CO₃, 14.8 g Sarcosine methyl ester HCl | 18-22 | 20 ± 2 | 87.2 | 99.1% |
Reference: Data adapted from patent CN104031071A.[2]
Biological Context: Mechanism of Action of Lornoxicam
Lornoxicam, synthesized from this compound, exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
Characterization Data
¹H NMR (300 MHz, CDCl₃): δ 7.77 (s, 1H), 3.98 (s, 3H).[6]
Conclusion
This compound is a crucial intermediate for the synthesis of high-value pharmaceutical products. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this versatile compound. Adherence to the detailed methodologies and careful characterization are essential for successful and reproducible synthetic outcomes.
References
Synthetic Applications of Thiophenesulfonyl Chlorides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Thiophenesulfonyl chlorides are versatile reagents in organic synthesis, serving as key building blocks for a wide array of sulfur-containing compounds. Their reactivity, stemming from the electrophilic sulfur atom, allows for the facile introduction of the thiophenesulfonyl moiety into various molecules. This has led to their widespread use in medicinal chemistry for the synthesis of biologically active compounds and in materials science for the development of novel polymers. These application notes provide an overview of the key synthetic applications of thiophenesulfonyl chlorides, complete with detailed experimental protocols and illustrative diagrams.
Synthesis of Sulfonamides
The reaction of thiophenesulfonyl chlorides with primary or secondary amines is a fundamental and widely used method for the preparation of thiophene-based sulfonamides. These compounds are a prominent class of therapeutics with a broad spectrum of biological activities, including antibacterial, carbonic anhydrase inhibitory, and anti-inflammatory effects.
General Reaction Scheme:
Caption: General synthesis of thiophene sulfonamides.
Experimental Protocol: Synthesis of N-Benzyl-2-thiophenesulfonamide
This protocol describes a typical procedure for the synthesis of a thiophene sulfonamide from 2-thiophenesulfonyl chloride and benzylamine.
Materials:
-
2-Thiophenesulfonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-thiophenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
To this solution, add pyridine (2.0 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.0 eq) in dichloromethane to the cooled mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzyl-2-thiophenesulfonamide.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 2-Thiophenesulfonyl chloride | 1.0 | 85-95 | [1] |
| Benzylamine | 1.0 | ||
| Pyridine | 2.0 |
Synthesis of Sulfonate Esters
Thiophenesulfonyl chlorides react with alcohols or phenols in the presence of a base to form sulfonate esters. These esters are useful as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions. They are also investigated for their own biological activities.
General Reaction Scheme:
Caption: General synthesis of thiophene sulfonate esters.
Experimental Protocol: Synthesis of Phenyl 2-Thiophenesulfonate
This protocol outlines the synthesis of a thiophene sulfonate ester from 2-thiophenesulfonyl chloride and phenol.
Materials:
-
2-Thiophenesulfonyl chloride (1.0 eq)
-
Phenol (1.0 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C.
-
Add a solution of 2-thiophenesulfonyl chloride (1.0 eq) in dichloromethane dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure phenyl 2-thiophenesulfonate.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 2-Thiophenesulfonyl chloride | 1.0 | 80-90 | [2] |
| Phenol | 1.0 | ||
| Pyridine | 2.0 |
Synthesis of Sulfonyl Azides
Thiophenesulfonyl chlorides are precursors to thiophenesulfonyl azides, which are versatile reagents in organic synthesis, particularly in diazo-transfer reactions and for the construction of nitrogen-containing heterocycles.
General Reaction Scheme:
Caption: General synthesis of thiophene sulfonyl azides.
Experimental Protocol: Synthesis of 2-Thiophenesulfonyl Azide
This protocol provides a method for the synthesis of 2-thiophenesulfonyl azide. Caution: Sulfonyl azides can be explosive and should be handled with appropriate safety precautions.
Materials:
-
2-Thiophenesulfonyl chloride (1.0 eq)
-
Sodium azide (1.1 eq)
-
Acetone
-
Water
Procedure:
-
Dissolve sodium azide (1.1 eq) in a minimal amount of water in a round-bottom flask.
-
Add a solution of 2-thiophenesulfonyl chloride (1.0 eq) in acetone to the sodium azide solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, add cold water to the mixture to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude 2-thiophenesulfonyl azide is often used without further purification.
| Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 2-Thiophenesulfonyl chloride | 1.0 | >90 | |
| Sodium azide | 1.1 |
Application in Drug Development
Thiophene-containing compounds are prevalent in pharmaceuticals. Thiophenesulfonyl chlorides are key intermediates in the synthesis of several important drugs and drug candidates.
Dorzolamide Synthesis Intermediate
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. Its synthesis involves intermediates derived from thiophene. While the final steps may not directly use a thiophenesulfonyl chloride, the core thiophene ring is often functionalized at an early stage using reactions analogous to those of sulfonyl chlorides.
Signaling Pathway of Carbonic Anhydrase Inhibitors:
Caption: Carbonic anhydrase inhibition by dorzolamide.
Celecoxib Analogues
Celecoxib is a selective COX-2 inhibitor used as an anti-inflammatory drug. The synthesis of celecoxib and its analogues often involves the construction of a pyrazole ring system, where a substituted phenylsulfonyl group is a key pharmacophore. Thiophenesulfonyl chlorides can be used to introduce a thiophenesulfonyl moiety as a bioisostere of the phenylsulfonyl group, leading to novel analogues with potentially improved properties.[3][4][5]
Signaling Pathway of COX-2 Inhibition:
Caption: Mechanism of action of COX-2 inhibitors.
Use as Protecting Groups
The thiophenesulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to a variety of reaction conditions and can be cleaved when desired.
Experimental Workflow: Protection and Deprotection of an Amine
Caption: Workflow for amine protection and deprotection.
Applications in Materials Science
Thiophene-based polymers, such as polythiophenes, are a class of conducting polymers with applications in organic electronics, including organic light-emitting diodes (OLEDs), solar cells, and sensors. While thiophenesulfonyl chlorides are not typically used directly in the polymerization step, they are valuable for the synthesis of functionalized thiophene monomers that can then be polymerized. For instance, a thiophenesulfonyl chloride can be used to introduce a sulfonate ester group, which can be further modified to tailor the properties of the resulting polymer.
Synthetic Route to a Functionalized Thiophene Monomer
Caption: Synthesis of a functionalized polythiophene.
These application notes provide a glimpse into the diverse utility of thiophenesulfonyl chlorides in modern organic synthesis. The detailed protocols and illustrative diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of novel organic molecules for a variety of applications.
References
Synthesis of Sulfonamides from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A Detailed Guide for Researchers
Introduction
Thiophene-based sulfonamides are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and drug discovery. The inherent structural features of the thiophene ring, coupled with the versatile sulfonamide functional group, give rise to molecules with a wide spectrum of biological activities. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a key intermediate in the synthesis of these valuable compounds, offering a reactive sulfonyl chloride group that can be readily functionalized with a variety of primary and secondary amines. This document provides detailed application notes and experimental protocols for the preparation of novel sulfonamides from this starting material, aimed at researchers, scientists, and professionals in drug development. The methodologies described herein are intended to serve as a practical guide for the synthesis and exploration of new chemical entities with potential therapeutic applications.
Application Notes
The sulfonamides synthesized from this compound are valuable scaffolds in drug discovery due to their diverse pharmacological profiles. The thiophene core is a bioisostere of the phenyl ring and can modulate the physicochemical and pharmacokinetic properties of a molecule. The sulfonamide group is a key pharmacophore in a multitude of approved drugs, known for its ability to form crucial hydrogen bonds with biological targets.
Potential Therapeutic Applications:
Derivatives of this thiophene sulfonamide core have been investigated for a range of biological activities, including but not limited to:
-
Antimicrobial Agents: The sulfonamide moiety is a well-established pharmacophore in antibacterial drugs.
-
Anticancer Agents: Certain sulfonamides have shown promise as inhibitors of carbonic anhydrases, enzymes that are overexpressed in some tumors.
-
Anti-inflammatory Agents: Thiophene-containing compounds have been explored for their anti-inflammatory properties.
The chlorine substituent on the thiophene ring and the methyl ester group provide additional points for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Researchers can leverage the protocols outlined in this document to synthesize a variety of N-substituted thiophene sulfonamides and evaluate their potential as novel therapeutic agents.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of sulfonamides from this compound. The reaction involves the nucleophilic attack of an amine on the sulfonyl chloride group, typically in the presence of a base to neutralize the hydrochloric acid byproduct.
General Reaction Scheme:
Figure 1: General reaction for the synthesis of sulfonamides.
Protocol 1: Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate
This protocol details the reaction of this compound with a secondary amine, 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one.[1]
Materials:
-
This compound
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
-
Pyridine
-
Dichloromethane (CH2Cl2)
-
Ethyl acetate (EtOAc)
-
Saturated copper (II) sulfate (CuSO4) aqueous solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel (200-300 mesh)
-
Petroleum ether
Procedure:
-
In a microwave tube, combine 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in dichloromethane (6 mL).[1]
-
Seal the tube and irradiate the reaction mixture in a microwave reactor at 150 W and 80 °C for 30 minutes.[1]
-
After cooling, pour the reaction mixture into a saturated aqueous solution of copper (II) sulfate and extract with ethyl acetate.[1]
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (v/v = 4:1) as the eluent.[1]
-
The final product, Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate, is obtained as a yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 57% (1.9 g) | [1] |
| Melting Point | 167-168 °C | [1] |
Experimental Workflow:
Figure 2: Workflow for sulfonamide synthesis.
General Protocol for Reaction with Primary or Secondary Amines:
This protocol can be adapted for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound
-
Amine (aliphatic or aromatic)
-
Base (e.g., pyridine, triethylamine, or diisopropylethylamine)
-
Aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)
-
Reagents for workup and purification as described in Protocol 1.
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen aprotic solvent.
-
Add the amine (1-1.2 equivalents) to the solution.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup similar to Protocol 1.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation:
The following table summarizes expected outcomes for the synthesis of various sulfonamides from this compound based on typical reaction conditions.
| Amine Type | Amine Example | Base | Solvent | Temperature | Time | Expected Yield |
| Secondary (Heterocyclic) | 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Pyridine | CH2Cl2 | 80 °C (Microwave) | 30 min | 57%[1] |
| Primary (Aliphatic) | Methylamine | Triethylamine | Dichloromethane | Room Temp | 2-4 h | High |
| Primary (Aromatic) | Aniline | Pyridine | Dichloromethane | Room Temp | 4-6 h | Moderate to High |
| Secondary (Aliphatic) | Diethylamine | Triethylamine | Dichloromethane | Room Temp | 2-4 h | High |
Logical Relationship of Synthesis and Application:
Figure 3: From synthesis to drug development.
Disclaimer: These protocols are intended as a guide and may require optimization for specific substrates and reaction scales. Standard laboratory safety procedures should be followed at all times.
References
Application Note: Purification of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate Reaction Products by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of reaction products derived from Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds, including the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam. The primary purification method detailed is silica gel column chromatography, a robust and widely applicable technique for the separation of moderately polar compounds from non-polar and highly polar impurities. This document outlines the selection of chromatographic conditions, preparation of the crude reaction mixture, and a step-by-step guide to the column chromatography process, including thin-layer chromatography (TLC) for monitoring the separation.
Introduction
This compound is a versatile bifunctional molecule containing a reactive sulfonyl chloride and a methyl ester. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamides. These reactions are fundamental in the synthesis of a variety of biologically active molecules.[1]
Following the synthesis of these thiophene sulfonamide derivatives, purification is a critical step to remove unreacted starting materials, excess reagents, and any side products. Column chromatography on silica gel is an effective method for isolating the desired product in high purity.[2] The choice of mobile phase is crucial for achieving optimal separation, with solvent systems typically composed of a non-polar solvent like petroleum ether or hexane and a more polar solvent such as ethyl acetate.
This application note provides a comprehensive guide to developing and performing the column chromatography purification of these reaction products.
Reaction and Purification Overview
The general reaction involves the coupling of this compound with an amine (R¹R²NH) to yield the corresponding sulfonamide.
Potential Impurities:
-
Unreacted this compound: A non-polar impurity.
-
Excess Amine (R¹R²NH): Polarity will vary depending on the structure of the amine.
-
Methyl 5-chloro-3-sulfonic acid-thiophene-2-carboxylate: A highly polar byproduct formed from the hydrolysis of the starting sulfonyl chloride.
-
Other reaction byproducts: Depending on the specific reaction conditions and the nature of the amine.
Data Presentation: Chromatographic Parameters
Effective separation by column chromatography is predicated on the differential partitioning of the components of a mixture between the stationary and mobile phases. Thin-layer chromatography (TLC) is an indispensable tool for determining the appropriate solvent system and for monitoring the progress of the column chromatography. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter.
Table 1: Typical Rf Values on Silica Gel TLC Plates
| Compound | Structure | Mobile Phase (Petroleum Ether:Ethyl Acetate) | Approximate Rf Value |
| This compound (Starting Material) | 4:1 | 0.6 - 0.7 | |
| 9:1 | 0.8 - 0.9 | ||
| Methyl 5-chloro-3-(N-substituted-sulfamoyl)thiophene-2-carboxylate (Product) | ![]() | 4:1 | 0.3 - 0.5 |
| 9:1 | 0.5 - 0.7 | ||
| Excess Amine (e.g., a simple alkylamine) | R¹R²NH | 4:1 | Variable, often streaks or remains at the baseline |
| 9:1 | Variable | ||
| Methyl 5-chloro-3-sulfonic acid-thiophene-2-carboxylate (Hydrolysis Product) | ![]() | 4:1 | < 0.1 (streaking from baseline) |
| 9:1 | < 0.1 (streaking from baseline) |
Note: Rf values are approximate and can vary based on the specific amine used, the exact solvent mixture, temperature, and the type of TLC plate.
Experimental Protocols
Materials and Equipment
-
Crude reaction mixture
-
Silica gel (200-300 or 230-400 mesh)
-
Petroleum ether (or hexane), HPLC grade
-
Ethyl acetate, HPLC grade
-
Glass chromatography column with a stopcock
-
Cotton or glass wool
-
Sand (washed and dried)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Iodine chamber (for visualization of non-UV active compounds)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Protocol 1: Work-up of the Reaction Mixture
-
After the reaction is complete (as monitored by TLC), pour the reaction mixture into a separatory funnel containing water or a saturated aqueous solution of copper sulfate if a base like pyridine was used.[2]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Column Chromatography Purification
Step 1: Selection of Solvent System
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various ratios of petroleum ether:ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the plate under a UV lamp.
-
The ideal solvent system will show good separation between the desired product (target Rf of 0.2-0.4) and the impurities.
Step 2: Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 petroleum ether:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which helps in packing the silica gel bed. Do not let the column run dry.
-
Once the silica gel has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent and sample addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Step 3: Sample Loading
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like DCM.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of the eluent to wash the sides of the column and allow it to adsorb onto the silica gel.
Step 4: Elution and Fraction Collection
-
Carefully fill the column with the eluent.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a steady flow rate. Gentle pressure can be applied to the top of the column using a pump or inert gas if necessary.
-
Start with a less polar solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and gradually increase the polarity (e.g., to 4:1) if the desired product is not eluting at a reasonable rate (gradient elution).
Step 5: Monitoring the Separation
-
Periodically, spot the collected fractions onto a TLC plate alongside a spot of the crude mixture and the starting material.
-
Develop and visualize the TLC plate to identify the fractions containing the pure product.
Step 6: Isolation of the Pure Product
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified sulfonamide derivative.
Visualizations
Experimental Workflow
References
Troubleshooting & Optimization
Handling moisture-sensitive Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and utilizing Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No: 126910-68-7). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₆H₄Cl₂O₄S₂ | [1] |
| Molecular Weight | 275.11 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 50-52 °C | |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | [4] |
| Storage Temperature | -20°C or 2-8°C, sealed, away from moisture | [2] |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A1: Due to its moisture sensitivity, this compound must be stored in a tightly sealed container in a dry and cool place.[5] Recommended storage temperatures are between 2-8°C[2] or at -20°C. Storing under an inert atmosphere, such as nitrogen, is also recommended to prevent degradation.[5]
Q2: What are the primary hazards associated with this compound?
A2: this compound is corrosive and can cause severe skin burns and eye damage. It is harmful if swallowed and may cause respiratory irritation.[6] Always handle this chemical in a well-ventilated area or a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
Q3: What are the common reactions this compound undergoes?
A3: The chlorosulfonyl group is highly reactive towards nucleophiles.[1] This makes the compound a valuable intermediate for synthesizing sulfonamides (by reacting with primary or secondary amines) and sulfonate esters (by reacting with alcohols).[1][7]
Q4: My compound has turned into a dark, tar-like substance. What could be the cause?
A4: The formation of dark-colored byproducts often indicates decomposition or oxidative side reactions, which can be initiated by impurities or exposure to air and moisture.[8] Ensure you are using pure starting materials and solvents and that your reaction is running under an inert atmosphere (e.g., nitrogen or argon).[8]
Q5: Can I hydrolyze the methyl ester group?
A5: Yes, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This is typically achieved by reacting the compound with a base like lithium hydroxide (LiOH) in a mixture of solvents such as THF and methanol at room temperature.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Yield in Sulfonamide Synthesis
-
Possible Cause 1: Inactive Reagent. The chlorosulfonyl group is highly susceptible to hydrolysis. Your starting material may have degraded due to improper storage or handling.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under inert gas. It is advisable to test the reactivity of a small batch before proceeding with a large-scale reaction.
-
-
Possible Cause 2: Inappropriate Reaction Conditions. The reaction of sulfonyl chlorides with amines can be sensitive to temperature and the rate of addition.
-
Possible Cause 3: Steric Hindrance. If you are using a sterically hindered amine, the reaction may be sluggish.
-
Solution: Consider using a less hindered amine if the experimental design allows. Alternatively, you may need to use a stronger base or higher temperatures, but this should be done with caution to avoid decomposition.
-
Issue 2: Formation of Multiple Products
-
Possible Cause 1: Polysubstitution. Primary amines can sometimes undergo di-sulfonylation.[8]
-
Solution: Use a 1:1 molar ratio of the amine to the sulfonyl chloride to minimize this side reaction.[8]
-
-
Possible Cause 2: Side Reactions with the Thiophene Ring. The electron-withdrawing nature of the chloro and chlorosulfonyl groups can activate the thiophene ring to nucleophilic attack under certain conditions.[1]
-
Solution: Carefully control the reaction conditions, particularly the temperature and choice of base. Using a non-nucleophilic base can help to prevent unwanted side reactions with the thiophene ring.
-
Experimental Protocols
Synthesis of a Sulfonamide Derivative
This protocol is adapted from a literature procedure for the reaction of this compound with an amine.[9]
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as pyridine (5.0 equivalents) in an anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Reagent Addition: In a separate flask, dissolve this compound (2.0 equivalents) in anhydrous dichloromethane.
-
Reaction: Slowly add the solution of the sulfonyl chloride to the amine solution. The reaction can be conducted in a microwave reactor at 80°C for 30 minutes for accelerated results.[9]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), pour the reaction mixture into a saturated aqueous solution of copper sulfate (CuSO₄) and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄). After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]
Visualizations
Below are diagrams illustrating key workflows and reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: General reaction pathways.
References
- 1. This compound | 126910-68-7 | Benchchem [benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | Properties, Uses, Safety Data & Supplier Information China [quinoline-thiophene.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides essential information on the stability and storage of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, alongside troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during its handling and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under controlled conditions. The compound is sensitive to moisture and temperature.[1][2] Recommended storage is at -20°C or between 2-8°C.[1][2][3] It should be kept in a tightly sealed container, away from moisture, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway is the hydrolysis of the highly reactive chlorosulfonyl group in the presence of moisture. This reaction forms the corresponding sulfonic acid, 5-chloro-3-(sulfo)thiophene-2-carboxylic acid methyl ester. Under more strenuous conditions, such as elevated temperatures or the presence of strong acids or bases, the methyl ester group may also undergo hydrolysis to yield the carboxylic acid.
Q3: What are the visible signs of degradation?
A3: Degradation of this solid compound may not always be visually apparent. However, signs of moisture contamination can include clumping of the solid material. A pungent odor, likely due to the formation of hydrogen chloride upon hydrolysis, can also indicate decomposition. For a definitive assessment of purity, analytical methods such as TLC, HPLC, or NMR are necessary.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is classified as a corrosive and hazardous substance.[1] It is essential to handle it in a well-ventilated area, preferably within a chemical fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn to avoid contact with skin and eyes.[4] Avoid inhalation of dust.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in your experiments.
Issue 1: Inconsistent or Poor Yields in Reactions
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Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Step: Before use, assess the purity of the this compound using a quick analytical check like Thin Layer Chromatography (TLC). A pure compound should show a single spot. The presence of streaks or multiple spots could indicate degradation.
-
Solution: If degradation is suspected, it is advisable to use a fresh batch of the compound. Ensure that the compound is handled under anhydrous conditions during the reaction setup.
-
-
Possible Cause 2: Reaction with residual moisture.
-
Troubleshooting Step: Review your experimental setup for any potential sources of moisture. This includes solvents, glassware, and the reaction atmosphere.
-
Solution: Use freshly dried solvents and ensure all glassware is oven-dried before use. Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from interfering.
-
Issue 2: Appearance of a New, More Polar Spot on TLC Analysis of the Starting Material
-
Possible Cause: Hydrolysis of the chlorosulfonyl group.
-
Explanation: The chlorosulfonyl group is highly susceptible to hydrolysis, which converts it to a sulfonic acid. This resulting sulfonic acid is significantly more polar and will appear as a new spot with a lower Rf value on a TLC plate.
-
Confirmation: The hydrolyzed product will be visible on a TLC plate and can be distinguished from the starting material by its different mobility.
-
Solution: This indicates that the compound has been exposed to moisture. Discard the degraded material and obtain a fresh, unopened vial for your experiment. Implement stricter anhydrous handling techniques moving forward.
-
Data Presentation
Table 1: Recommended Storage and Handling Parameters
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C or 2-8°C | [1][2][3] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | [2] |
| Moisture Precautions | Store in a tightly sealed container, away from moisture. | [1][2] |
| Handling | In a well-ventilated fume hood. | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect its primary hydrolytic degradation product.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient mobile phase system is recommended for optimal separation.
-
Solvent A: 0.1% Trifluoroacetic acid in Water.
-
Solvent B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 5% A, 95% B
-
20-25 min: Hold at 5% A, 95% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).
-
-
Expected Results:
-
The pure compound will elute as a sharp peak at a specific retention time.
-
The more polar sulfonic acid degradation product will have a shorter retention time.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent reaction yields.
Caption: Workflow for stability testing of the compound.
References
Technical Support Center: Hydrolysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired di-hydrolyzed product (5-chloro-3-sulfothiophene-2-carboxylic acid) | 1. Incomplete hydrolysis of the sulfonyl chloride. 2. Incomplete saponification of the methyl ester. 3. Formation of side products. | 1. Increase reaction time or temperature. 2. Ensure a sufficient excess of base (e.g., LiOH, NaOH) is used. 3. Use water as the solvent to avoid side reactions with alcoholic co-solvents. Analyze crude product by NMR or LC-MS to identify byproducts. |
| Presence of an unexpected, less polar byproduct | Reaction with an alcohol solvent or co-solvent (e.g., methanol, ethanol) leading to the formation of a methyl or ethyl sulfonate ester.[1][2][3] | Avoid using alcohol-based solvents. If a co-solvent is necessary for solubility, consider aprotic solvents like THF or dioxane in combination with water. |
| Product mixture contains partially hydrolyzed intermediates | Reaction conditions (time, temperature, or base concentration) are insufficient for complete hydrolysis of both functional groups. Sulfonyl chlorides are generally highly reactive, suggesting the ester may be slower to hydrolyze under certain conditions. | Modify reaction conditions to favor complete hydrolysis. For example, increase the reaction temperature, prolong the reaction time, or use a stronger base or higher concentration of the base. Monitor the reaction progress using TLC or LC-MS to ensure the disappearance of all starting material and intermediates. |
| Isolation of the sulfonic acid instead of the sulfonate salt after basic hydrolysis | Improper work-up procedure. The product of basic hydrolysis is the carboxylate and sulfonate salt. | Acidify the reaction mixture during work-up to protonate the carboxylate and sulfonate groups to isolate the di-acid form. |
| Thiophene ring decomposition | Although less common under standard hydrolysis conditions, highly aggressive conditions (e.g., very high temperatures or extremely high concentrations of strong acids/bases) could potentially lead to ring-opening or other degradation pathways. | Use milder reaction conditions. If the desired hydrolysis is slow, consider alternative reagents or catalytic methods rather than excessively harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the expected products from the complete hydrolysis of this compound?
The complete hydrolysis of both the sulfonyl chloride and the methyl ester functional groups will yield 5-chloro-3-sulfo-2-thiophenecarboxylic acid. In a basic medium, this will exist as the corresponding dicarboxylate/sulfonate salt.
Q2: Can I selectively hydrolyze the sulfonyl chloride without affecting the methyl ester?
Sulfonyl chlorides are generally very reactive towards nucleophiles like water. It might be possible to achieve selective hydrolysis of the sulfonyl chloride under carefully controlled, mild, and neutral or slightly acidic conditions at low temperatures. However, under basic conditions typically used for ester saponification, concurrent hydrolysis of both groups is likely.
Q3: I am using methanol as a co-solvent for my hydrolysis reaction. What potential side reactions should I be aware of?
If you use an alcohol like methanol as a co-solvent, it can react with the highly electrophilic sulfonyl chloride group to form the corresponding methyl sulfonate ester.[1][2][4] This will compete with the desired hydrolysis reaction with water. To avoid this, it is recommended to use water as the sole solvent or a mixture of water with an aprotic co-solvent like THF or dioxane.
Q4: What are the typical conditions for the saponification of the methyl ester in a related compound?
A literature procedure for a structurally similar compound, methyl 5-chloro-3-(sulfamoyl)thiophene-2-carboxylate, reports successful saponification using a 2M aqueous solution of lithium hydroxide (LiOH) in a 1:1:1 mixture of methanol, THF, and water at room temperature for 30 minutes.[5] While this specific example has a sulfonamide instead of a sulfonyl chloride, it provides a good starting point for the conditions required for ester hydrolysis in this class of compounds.
Q5: Is the 5-chloro substituent on the thiophene ring stable under typical hydrolysis conditions?
The carbon-chlorine bond on an aromatic ring like thiophene is generally stable and not prone to nucleophilic substitution under standard hydrolysis conditions (aqueous base or acid). There is no evidence from the reviewed literature to suggest that this chloro group is a common leaving group during the hydrolysis of the sulfonyl chloride or ester functionalities.
Experimental Protocols
Protocol: Hydrolysis of a Substituted Methyl 5-chlorothiophene-2-carboxylate Derivative
This protocol is adapted from a literature procedure for the hydrolysis of a structurally similar compound and should be optimized for your specific substrate.[5]
-
Dissolution: Dissolve the starting material, methyl 5-chloro-3-(substituted-sulfonyl)thiophene-2-carboxylate (1 equivalent), in a mixture of tetrahydrofuran (THF) and methanol (e.g., 2 mL of each per mmol of substrate).
-
Hydrolysis: To the stirred solution, add a 2M aqueous solution of lithium hydroxide (LiOH) (2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.
-
Work-up:
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 using a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
Caption: Possible hydrolysis pathways for the title compound.
References
Technical Support Center: Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate for improved yields.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield During Chlorosulfonation
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Question: My yield of the chlorosulfonated intermediate, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, is consistently low. What are the likely causes and how can I improve it?
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Answer: Low yields in this step are often attributed to inadequate temperature control and the presence of moisture. The chlorosulfonation reaction is highly exothermic, and elevated temperatures can lead to the formation of unwanted side products. Additionally, the chlorosulfonyl group is susceptible to hydrolysis.
Recommendations:
-
Strict Temperature Control: Maintain the reaction temperature between 0–5°C throughout the addition of chlorosulfonic acid.[1] Use an ice-salt bath or a cryocooler for efficient cooling.
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from hydrolyzing the chlorosulfonic acid and the product.
-
Slow Reagent Addition: Add the chlorosulfonic acid dropwise to the solution of Methyl 5-chlorothiophene-2-carboxylate to better control the reaction exotherm.
-
Issue 2: Formation of Polychlorinated Byproducts
-
Question: I am observing the formation of significant amounts of dichlorinated and other polychlorinated thiophene species during the chlorination step. How can I enhance the selectivity for the desired monochlorinated product?
-
Answer: The thiophene ring is highly activated, making it prone to over-chlorination. Achieving high selectivity for monochlorination requires careful control over reaction conditions.
Recommendations:
-
Control Stoichiometry: Use a precise molar ratio of the chlorinating agent (e.g., chlorine gas) to the starting material. A slight excess of the chlorinating agent is often necessary, but a large excess will promote polychlorination.
-
Low Reaction Temperature: Perform the chlorination at a controlled temperature. For the chlorination of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate using chlorine gas and an iron catalyst, a temperature range of 30–32°C has been found to be optimal.
-
Slow Addition of Chlorinating Agent: Introduce the chlorinating agent slowly and monitor the reaction progress closely using techniques like GC or TLC. This allows for the reaction to be stopped once the desired level of conversion to the monochloro product is achieved, typically around 62-65%, to minimize the formation of dichlorinated species.
-
Issue 3: Inconsistent or Low Catalyst Activity
-
Question: The iron catalyst for the chlorination step seems to have low or inconsistent activity, leading to incomplete reactions or slow reaction rates. How can I ensure the catalyst is effective?
-
Answer: The activity of the iron catalyst is crucial for this reaction. In its metallic form, iron is not an efficient catalyst and requires activation.
Recommendations:
-
Catalyst Activation: The iron catalyst must be activated prior to use. This can be achieved by treating iron powder or filings with chlorine gas. One method involves suspending the iron in an inert solvent (e.g., dichloromethane) and bubbling chlorine gas through the suspension for 2-3 hours at a temperature of 24-28°C. Another approach is to let the iron stand in a chlorine atmosphere for 12-48 hours.
-
Use of Anhydrous Iron(III) Chloride: As an alternative to activating metallic iron, anhydrous iron(III) chloride can be used as the catalyst. Ensure it is truly anhydrous, as the presence of water can deactivate the catalyst.
-
Issue 4: Product Decomposition During Workup and Purification
-
Question: I am experiencing product loss and decomposition during the aqueous workup and purification steps. How can I minimize this?
-
Answer: The chlorosulfonyl group is highly reactive and can be hydrolyzed to the corresponding sulfonic acid upon contact with water, especially under neutral or basic conditions.
Recommendations:
-
Acidic Aqueous Workup: During workup, pour the reaction mixture into ice-water and maintain acidic conditions to suppress the hydrolysis of the chlorosulfonyl group.
-
Minimize Contact Time with Water: Perform extractions and washes as quickly as possible.
-
Anhydrous Solvents for Purification: Use anhydrous solvents for chromatography and recrystallization. For column chromatography, a common solvent system is a mixture of petroleum ether and ethyl acetate.
-
Avoid High Temperatures: Concentrate the product solution under reduced pressure at a low temperature (e.g., bath temperature of 40°C) to prevent thermal decomposition.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for the chlorosulfonation step?
-
A1: While the reaction can be run neat with an excess of chlorosulfonic acid, using an inert solvent like dichloromethane or trifluoroacetic acid can help to better control the reaction temperature and viscosity.[2]
-
-
Q2: How can I monitor the progress of the chlorination reaction?
-
A2: The reaction progress can be effectively monitored by gas chromatography (GC) or thin-layer chromatography (TLC). This allows for the determination of the relative amounts of starting material, the desired monochlorinated product, and any polychlorinated byproducts.
-
-
Q3: What are suitable recrystallization solvents for the final product?
-
A3: While specific recrystallization solvents for this compound are not extensively detailed in the provided search results, for similar compounds, mixtures of a non-polar solvent (like hexane or petroleum ether) and a slightly more polar solvent (like ethyl acetate or dichloromethane) are often effective. The ideal solvent system should be determined empirically.
-
-
Q4: What are the key safety precautions for this synthesis?
-
A4: Both chlorosulfonic acid and chlorine gas are highly corrosive and toxic. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Care should be taken to handle these reagents in a way that avoids inhalation or contact with skin and eyes. The product itself is also corrosive.
-
Data Presentation
Table 1: Summary of Key Reaction Parameters for Yield Optimization
| Parameter | Chlorosulfonation Step | Chlorination Step | Recommended Value/Range | Impact on Yield |
| Temperature | Reaction of Methyl 5-chlorothiophene-2-carboxylate with chlorosulfonic acid | Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | 0–5°C | Higher temperatures can lead to side reactions and lower yields. |
| 30–32°C | Tightly controlling the temperature minimizes polychlorination. | |||
| Catalyst | N/A | Iron | Activated iron powder or anhydrous FeCl₃ | Essential for the chlorination reaction. |
| Solvent | Dichloromethane or neat | Dichloromethane or carbon tetrachloride | Anhydrous solvents | Prevents hydrolysis of the chlorosulfonyl group. |
| Reaction Time | 4-6 hours | Monitored by GC/TLC | Completion of reaction | Over-extending reaction time in chlorination can increase polychlorination. |
Experimental Protocols
Key Experiment: Chlorination of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate with Activated Iron Catalyst
This protocol is a composite based on typical procedures for similar reactions.
1. Activation of Iron Catalyst:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a condenser, suspend iron powder (0.2-0.4 molar equivalents relative to the starting material) in anhydrous dichloromethane.
-
With vigorous stirring, bubble dry chlorine gas through the suspension for 2-3 hours at a temperature of 24-28°C. The iron is now activated for the chlorination reaction.
2. Chlorination Reaction:
-
In a separate flame-dried flask, dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in anhydrous dichloromethane.
-
Quickly add the solution of the starting material to the suspension of the activated iron catalyst.
-
While maintaining the reaction temperature at 30-32°C and stirring vigorously, introduce chlorine gas at a controlled rate (e.g., 15-35 g per hour per mole of starting material).
-
Monitor the reaction progress by GC or TLC.
-
Once the desired ratio of monochlorinated product to starting material is reached (typically around 62-65% monochloro compound), stop the introduction of chlorine gas.
3. Workup and Purification:
-
Pour the reaction mixture into a larger beaker containing ice-water and stir vigorously for 15 minutes.
-
Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure at a bath temperature of 40°C.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether-ethyl acetate solvent system or by recrystallization.
Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound.
Caption: Simplified synthetic pathway for this compound.
References
Technical Support Center: Synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities can be categorized as follows:
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Over-chlorinated Species: Formation of dichlorinated thiophene derivatives due to the high reactivity of the thiophene ring.
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Hydrolysis Product: Hydrolysis of the highly reactive chlorosulfonyl group to the corresponding sulfonic acid, particularly during aqueous workup.
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Unreacted Starting Material: Incomplete reaction leaving residual Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
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Isomeric Products: Potential for the chlorosulfonyl group to be introduced at a different position on the thiophene ring, although the directing effects of the substituents make the 3-position the most likely.
Q2: How can I minimize the formation of dichlorinated byproducts?
A2: Careful control of the reaction is crucial. It is recommended to monitor the reaction progress using Gas Chromatography (GC). The reaction should be stopped when the desired monochlorinated product reaches a conversion of 62-65% to avoid excessive formation of dichlorinated species.[1]
Q3: What precautions should be taken during the workup to prevent hydrolysis of the chlorosulfonyl group?
A3: The workup should be performed at low temperatures and as rapidly as possible. A common procedure involves pouring the reaction mixture into ice water.[1] The use of anhydrous solvents for extraction and drying agents is also critical to minimize contact with water.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture to prevent hydrolysis of the chlorosulfonyl group.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and provides potential solutions.
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Degradation of product during workup. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC or GC to ensure completion. 2. Perform aqueous workup at low temperature (ice water) and minimize exposure to water. 3. Maintain the reaction temperature between 30-32 °C during chlorination.[1] |
| Presence of a Significant Amount of Dichlorinated Impurity | 1. Over-chlorination due to excess chlorine or prolonged reaction time. | 1. Carefully monitor the reaction progress by GC and stop the reaction at 62-65% conversion of the monochloro compound.[1] 2. Use the stoichiometric amount of chlorinating agent. |
| Product is an oil or fails to crystallize | 1. Presence of impurities, particularly unreacted starting material or over-chlorinated byproducts. | 1. Purify the crude product by column chromatography on silica gel.[2] 2. Attempt crystallization from a different solvent system. |
| Formation of a water-soluble byproduct | 1. Hydrolysis of the chlorosulfonyl group to the sulfonic acid. | 1. Ensure anhydrous reaction conditions. 2. Perform the aqueous workup quickly and at low temperature. 3. During extraction, the sulfonic acid impurity will likely remain in the aqueous layer. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from patent literature and is intended for informational purposes.[1] Researchers should adapt it to their specific laboratory conditions and safety protocols.
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Activated Iron
-
Chlorine gas
-
Dichloromethane (anhydrous)
-
Ice
Procedure:
-
Suspend activated iron in anhydrous dichloromethane in a suitable reaction vessel.
-
Add the solution of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in anhydrous dichloromethane to the suspension.
-
With vigorous stirring, introduce chlorine gas at a controlled rate while maintaining the reaction temperature between 30-32 °C.
-
Monitor the progress of the reaction by Gas Chromatography (GC).
-
Once the formation of the monochloro compound reaches 62-65%, stop the introduction of chlorine gas.
-
Pour the reaction mixture into a vessel containing ice water with vigorous stirring.
-
Separate the organic phase.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel or by crystallization.
Visualizations
Reaction Pathway
Caption: Synthesis pathway and common impurity formation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Purification of Crude Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common and effective methods for the purification of this compound are column chromatography and recrystallization.[1] Column chromatography using silica gel is effective for separating the target compound from various impurities.[2] Recrystallization, particularly from solvents like diisopropyl ether, is also a preferred method for obtaining a highly pure product.[3][4]
Q2: What are the likely impurities in my crude product?
A2: Common impurities can include unreacted starting materials, over-chlorinated byproducts, and the corresponding sulfonic acid. The sulfonic acid is formed by the hydrolysis of the sulfonyl chloride group in the presence of water.[5] It is crucial to minimize moisture during the synthesis and work-up to reduce the formation of this impurity.[5]
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Thin-layer chromatography (TLC) is a standard method for monitoring the purity of fractions. A suitable mobile phase, similar to the one used for the column, should be employed. The spots can be visualized under a UV lamp at 254 nm.[2]
Q4: My purified product is an oil and will not solidify. What should I do?
A4: The presence of residual solvent or impurities can prevent crystallization. Ensure that all solvent has been removed under high vacuum. If the product still remains an oil, trituration with a non-polar solvent like hexanes may help to induce crystallization by removing impurities.
Q5: What are the storage conditions for the purified product?
A5: this compound should be stored at -20°C in a sealed container, away from moisture, to prevent hydrolysis of the reactive chlorosulfonyl group.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Purification | Product loss during aqueous work-up due to hydrolysis. | Perform the aqueous wash quickly and at a low temperature (e.g., with ice-cold water or brine) to minimize hydrolysis of the sulfonyl chloride. |
| Incomplete elution from the chromatography column. | After the main product has eluted, flush the column with a more polar solvent system to ensure all of the product has been recovered. | |
| Product co-elutes with an impurity. | Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system may be required to improve separation. | |
| Persistent Sulfonic Acid Impurity | Presence of water during the reaction or work-up. | Ensure all glassware is oven-dried and solvents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] |
| Inefficient removal during work-up. | A gentle wash with cold, dilute aqueous sodium bicarbonate can help remove the acidic sulfonic acid impurity. Be cautious, as vigorous or prolonged washing can lead to hydrolysis of the desired product. | |
| Product Streaking on TLC | The compound may be acidic, interacting strongly with the silica gel. | Add a small amount of acetic acid (e.g., 0.5%) to the eluent to improve the spot shape. |
| The sample is too concentrated. | Dilute the sample before spotting it on the TLC plate. | |
| Product Decomposes on Silica Gel Column | The sulfonyl chloride group is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by treating it with a solution of triethylamine in the eluent before packing the column. Alternatively, use a less acidic stationary phase like alumina. |
| Difficulty Removing a Yellow Impurity | The impurity may be a colored byproduct from the chlorination reaction. | If the impurity is less polar, it should elute first during column chromatography. If it is more polar, it will elute after the product. Careful fraction collection is key. If the color persists, treatment with activated charcoal during recrystallization may be effective, but this can also lead to some product loss. |
Data Presentation
| Parameter | Value | Reference |
| Melting Point | 50-52 °C | [3] |
| Boiling Point | 398.7 ± 42.0 °C at 760 mmHg | |
| Column Chromatography Stationary Phase | Silica gel (200-300 mesh) | [2] |
| Column Chromatography Mobile Phase | Petroleum ether / Ethyl acetate (4:1 v/v) | [2] |
| Recrystallization Solvent | Diisopropyl ether | [3][4] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Preparation of the Column:
-
Prepare a slurry of silica gel (200-300 mesh) in the mobile phase (petroleum ether/ethyl acetate, 4:1 v/v).
-
Carefully pack a glass column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and then add a layer of sand to the top to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the petroleum ether/ethyl acetate (4:1) mobile phase.
-
Collect fractions and monitor the elution by TLC, visualizing with a UV lamp at 254 nm.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of diisopropyl ether and gently heat the mixture with stirring until the solid dissolves completely. Avoid overheating.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diisopropyl ether.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
References
- 1. reddit.com [reddit.com]
- 2. rsc.org [rsc.org]
- 3. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 4. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the recrystallization of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the recrystallization of this compound?
A1: A definitive, universally optimal solvent system has not been published for this specific molecule. However, based on the properties of similar sulfonyl chlorides and thiophene derivatives, a good starting point is to screen non-polar and moderately polar solvents. A mixed solvent system, often provides the best balance of solubility at high temperatures and insolubility at low temperatures.
Q2: What are the most common impurities to be aware of during the recrystallization of this compound?
A2: The most prevalent impurity is the corresponding sulfonic acid, which forms from the hydrolysis of the reactive sulfonyl chloride group in the presence of water or other nucleophilic impurities.[1][2] Unreacted starting materials from the synthesis may also be present.
Q3: The melting point of my recrystallized product is broad and lower than the expected 50-52°C. What could be the issue?
A3: A broad and depressed melting point typically indicates the presence of impurities. The most likely culprit is the sulfonic acid hydrolysis product. Inadequate drying, leaving residual solvent, can also lead to a depressed melting point.
Q4: Is it possible to purify this compound using other methods besides recrystallization?
A4: Yes, column chromatography on silica gel has been successfully used to purify reaction mixtures containing this compound.[3] A common eluent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[3]
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of this compound.
Problem 1: The compound "oils out" instead of forming crystals.
| Possible Cause | Suggested Solution |
| The solution is supersaturated, and the compound is coming out of solution above its melting point. | Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly. |
| The cooling process is too rapid. | Let the solution cool to room temperature undisturbed before placing it in an ice bath. Slow cooling is crucial for the formation of a proper crystal lattice.[4][5] |
| High concentration of impurities. | If the crude material is highly impure, consider a preliminary purification step, such as passing it through a short plug of silica gel, before attempting recrystallization.[4] |
Problem 2: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[4] |
| Nucleation has not been initiated. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[5][6] Alternatively, add a small "seed" crystal of the pure compound.[6] |
| An inappropriate solvent was chosen. | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate the solvent system. |
Problem 3: Low recovery of the purified compound.
| Possible Cause | Suggested Solution |
| Too much solvent was used during the initial dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4][5] |
| The crystals are significantly soluble in the cold washing solvent. | Ensure the solvent used for washing the collected crystals is ice-cold to minimize dissolution of the product. Use a minimal amount of washing solvent.[4] |
| Premature crystallization during hot filtration. | If a hot filtration step is necessary to remove insoluble impurities, pre-heat the funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[4] |
Experimental Protocols
Protocol 1: Solvent Screening for Recrystallization
A systematic approach to finding a suitable solvent is critical.
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of a different test solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that show poor room temperature solubility. A good solvent will dissolve the compound when hot.
-
Allow the solutions that dissolved the compound upon heating to cool to room temperature, and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
-
If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Heat to clarify and then cool slowly.
Table 1: Suggested Solvents for Screening
| Solvent/System | Polarity | Rationale & Notes |
| Hexane or Heptane | Non-polar | Sulfonyl chlorides are often soluble in hot non-polar solvents. This can be effective at excluding the more polar sulfonic acid impurity.[7] |
| Petroleum Ether | Non-polar | Has been successfully used for the recrystallization of other sulfonyl chlorides.[8] |
| Toluene | Non-polar | Aromatic solvents can sometimes offer different selectivity. |
| Ethyl Acetate / Hexanes | Medium/Non-polar | A common and effective mixed solvent system for compounds of intermediate polarity.[2][9] |
| Dichloromethane / Hexanes | Medium/Non-polar | The compound is known to be soluble in dichloromethane.[10] Using hexanes as an anti-solvent could be effective. |
| Ethanol / Water | Polar | While potentially effective, be cautious as ethanol can react with the sulfonyl chloride, and water will promote hydrolysis. Use with care and at low temperatures if possible.[2] |
Protocol 2: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot recrystallization solvent (or solvent pair) to just dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly. A vacuum oven at a gentle temperature can be used to remove the last traces of solvent.
Visual Guides
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: Logical workflow for selecting an appropriate recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. chembk.com [chembk.com]
Technical Support Center: Chlorosulfonation of Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding tar formation during the chlorosulfonation of thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation during the chlorosulfonation of thiophene?
A1: Tar formation is primarily due to the acid-catalyzed polymerization of the thiophene ring. Thiophene and its derivatives are sensitive to strong acids, such as chlorosulfonic acid and the hydrochloric acid byproduct of the reaction.[1] The acidic environment can lead to protonation of the thiophene ring, initiating a chain reaction where the protonated thiophene acts as an electrophile, attacking neutral thiophene molecules and leading to the formation of high-molecular-weight, insoluble polymers, which present as tar.[1]
Q2: How does reaction temperature influence tar formation?
A2: Higher reaction temperatures significantly increase the rate of unwanted side reactions, including polymerization, leading to a greater likelihood of tar formation. Conversely, maintaining a low reaction temperature is a critical factor in minimizing these side reactions and achieving a cleaner reaction with a higher yield of the desired sulfonyl chloride.
Q3: Can the choice of solvent affect the outcome of the reaction?
A3: Yes, the use of an appropriate solvent can significantly reduce tar formation and improve the regioselectivity of the reaction. For instance, conducting the chlorosulfonation of 2-acylthiophenes in a solvent like dichloromethane has been shown to yield a cleaner product and a higher yield compared to performing the reaction neat (without a solvent).[2] The solvent can help to dissipate heat more effectively and may modulate the reactivity of the chlorosulfonating agent.
Q4: Are there alternative reagents to chlorosulfonic acid that might produce less tar?
A4: While chlorosulfonic acid is a common reagent, alternatives can be considered depending on the specific thiophene derivative. For some substrates, a complex of N,N-dimethylformamide (DMF) and sulfuryl chloride (SO2Cl2) has been used as a milder chlorosulfonating agent, potentially leading to cleaner reactions and better yields. However, the success of this reagent is substrate-dependent.
Q5: How can I monitor the progress of my chlorosulfonation reaction to avoid over-reaction and potential tar formation?
A5: Thin-layer chromatography (TLC) is a common and effective technique to monitor the progress of the reaction. By taking small aliquots from the reaction mixture at regular intervals and running a TLC, you can observe the consumption of the starting material and the formation of the product. This allows you to stop the reaction at the optimal time, preventing further side reactions that can lead to tar formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant Tar Formation | High Reaction Temperature: The reaction is running too hot, promoting polymerization. | Maintain a low temperature (typically 0°C or below) throughout the addition of the chlorosulfonating agent and for the duration of the reaction. Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone). |
| Reaction Run Neat (No Solvent): The absence of a solvent can lead to localized overheating and increased side reactions. | Use an inert solvent such as dichloromethane or chloroform to help control the reaction temperature and improve selectivity.[2] | |
| Prolonged Reaction Time: Leaving the reaction to run for too long can lead to the degradation of the product and the formation of byproducts. | Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed. | |
| Low Yield of Sulfonyl Chloride | Hydrolysis of the Product: The sulfonyl chloride product is sensitive to moisture and can hydrolyze back to the sulfonic acid. | Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. During workup, pour the reaction mixture onto crushed ice to minimize hydrolysis. |
| Incomplete Reaction: The reaction may not have gone to completion. | Allow the reaction to stir for a longer period at a controlled low temperature, monitoring progress by TLC. A slight excess of the chlorosulfonating agent may be necessary. | |
| Formation of Multiple Isomers | Reaction Conditions Favoring Multiple Substitution Sites: The electronics of the thiophene ring can lead to substitution at different positions. | The use of a solvent like dichloromethane can improve regioselectivity in some cases.[2] The choice of chlorosulfonating agent can also influence the isomeric ratio. |
Data Presentation
Table 1: Comparison of Chlorosulfonation of 2-Acetylthiophene With and Without Solvent
| Reaction Condition | Product | Yield | Reference |
| Neat Chlorosulfuric Acid | 3-chlorosulfonated-5-acetylthiophene | 35% | [2] |
| Dichloromethane as Solvent | 2-chlorosulfonated isomer | 45% | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Chlorosulfonation of Thiophene with Minimized Tar Formation
This protocol is a general guideline and may need to be optimized for specific thiophene derivatives.
Materials:
-
Thiophene derivative
-
Chlorosulfonic acid
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Cooling bath (ice-salt or dry ice-acetone)
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the thiophene derivative in anhydrous dichloromethane.
-
Cool the solution to 0°C or below using a cooling bath.
-
Slowly add chlorosulfonic acid (typically 2-3 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
-
Purify the product as necessary, for example, by recrystallization or column chromatography.
Visualizations
Caption: Proposed mechanism of tar formation during thiophene chlorosulfonation.
Caption: General experimental workflow for minimizing tar formation.
References
Technical Support Center: Optimizing Reaction Conditions for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Welcome to the Technical Support Center for the synthesis and optimization of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important chemical intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the direct chlorosulfonation of Methyl 5-chlorothiophene-2-carboxylate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive chlorosulfonic acid due to moisture exposure. 2. Reaction temperature is too low, leading to a slow reaction rate. 3. Insufficient reaction time. | 1. Use a fresh, unopened bottle of chlorosulfonic acid. Ensure all glassware is thoroughly dried and the reaction is performed under an inert, anhydrous atmosphere (e.g., nitrogen or argon). 2. Monitor the reaction progress by TLC or HPLC and consider a modest, controlled increase in temperature if the reaction is sluggish at lower temperatures. 3. Extend the reaction time and continue monitoring for product formation. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. The thiophene ring is highly activated, leading to substitution at multiple positions. 2. Reaction temperature is too high, reducing selectivity. | 1. While the starting material's substituents guide the regioselectivity, consider using a solvent like dichloromethane to potentially improve selectivity.[1] 2. Maintain a low and strictly controlled reaction temperature (e.g., 0-5 °C) during the addition of chlorosulfonic acid. |
| Significant Amount of Sulfonic Acid Byproduct | Hydrolysis of the desired sulfonyl chloride product by water. | 1. Maintain strict anhydrous conditions throughout the reaction and workup.[2] 2. Quench the reaction mixture by pouring it onto crushed ice to minimize hydrolysis of the product.[2] 3. For purification, consider an aqueous workup where the less water-soluble sulfonyl chloride may precipitate, protecting it from extensive hydrolysis.[2] |
| Dark-Colored Reaction Mixture or Tar Formation | 1. Reaction temperature is too high, causing decomposition. 2. Presence of impurities that can catalyze polymerization. | 1. Ensure efficient cooling and slow, dropwise addition of the chlorosulfonic acid to control the exothermic reaction. 2. Use pure, distilled starting materials and solvents. |
| Difficult Purification | 1. Similar polarity of the product and byproducts. 2. The product is unstable on silica gel. | 1. For crude liquid products, consider scrubbing with an aqueous HCl solution to remove the more water-soluble sulfonic acid.[2] 2. If the product is a solid, recrystallization from a suitable solvent system may be effective. 3. If column chromatography is necessary, use a deactivated silica gel and a non-polar eluent system, and perform the purification quickly. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the chlorosulfonation of Methyl 5-chlorothiophene-2-carboxylate?
A1: The electron-withdrawing carboxylate group at the 2-position and the chloro group at the 5-position will direct the incoming electrophile (the chlorosulfonyl group) to one of the vacant positions (3 or 4). The electronic effects of the existing substituents make the 3-position the most likely site for electrophilic substitution.
Q2: What are the primary safety concerns when working with chlorosulfonic acid?
A2: Chlorosulfonic acid is a highly corrosive and reactive substance. It reacts violently with water, releasing toxic and corrosive hydrogen chloride and sulfuric acid fumes.[3] It can cause severe burns upon contact with skin and eyes, and inhalation of its vapors can cause lung injury.[3] Always handle chlorosulfonic acid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.[4][5] Ensure an emergency shower and eyewash station are readily accessible.[3]
Q3: How can I monitor the progress of the chlorosulfonation reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture can be carefully quenched (e.g., in a cold, dilute sodium bicarbonate solution) and extracted with a suitable organic solvent before analysis.
Q4: What is the best way to quench the reaction?
A4: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto a large excess of crushed ice with vigorous stirring.[2] This helps to dissipate the heat from the exothermic reaction of chlorosulfonic acid with water and minimizes the hydrolysis of the sulfonyl chloride product.
Q5: My final product is an oil, but it is expected to be a solid. What should I do?
A5: The presence of impurities can prevent a compound from solidifying. Attempt to purify the oil using the methods described in the troubleshooting guide, such as an acidic wash followed by drying under high vacuum. If purification is successful, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available.
Experimental Protocols
Protocol 1: Generalized Direct Chlorosulfonation (Analogous Procedure)
This protocol is a general guideline and may require optimization.
-
Materials:
-
Methyl 5-chlorothiophene-2-carboxylate
-
Chlorosulfonic acid (freshly opened bottle)
-
Dichloromethane (anhydrous)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 5-chlorothiophene-2-carboxylate in anhydrous dichloromethane.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add chlorosulfonic acid (typically 2-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C or allow it to slowly warm to room temperature while monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, carefully pour the mixture onto a vigorously stirred slurry of crushed ice.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis via Chlorination (Adapted from EP0340472A1)
This method involves the chlorination of a precursor, Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.
-
Materials:
-
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate
-
Dichloromethane (anhydrous)
-
Activated Iron
-
Chlorine gas
-
Ice water
-
-
Procedure:
-
Suspend activated iron in anhydrous dichloromethane in a suitable reactor.
-
Introduce chlorine gas with vigorous stirring at 24-28 °C to activate the iron.
-
Add a solution of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in anhydrous dichloromethane.
-
Continue to introduce chlorine gas at 30-32 °C, monitoring the reaction progress by gas chromatography.
-
Once the desired conversion is reached, pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic phase, dry it, and evaporate the solvent in vacuo to yield the product.
-
Visualizations
Caption: Reaction scheme for the synthesis of the target molecule.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Challenges in the industrial scale-up of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale-up of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis process.
Problem: Low or No Product Yield
-
Question: My reaction is showing very low conversion to the desired this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yield is a common issue that can stem from several factors. A primary concern is the activity of the iron catalyst. The iron must be activated, a process that can be achieved by suspending powdered or granular iron in an inert solvent like dichloromethane and treating it with chlorine gas.[1][2] Another critical factor is the reaction temperature, which should be carefully maintained between 20 to 50°C, with a preferred range of 30 to 32°C.[1] Inadequate temperature control can lead to side reactions or reduced reaction rates. Additionally, ensure that the starting material, Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate, is of high purity as impurities can interfere with the reaction.
Problem: Formation of Impurities and Byproducts
-
Question: I am observing significant impurities in my product mixture, particularly di-chlorinated species. How can I minimize the formation of these byproducts?
-
Answer: The formation of di-chlorinated and other polychlorinated thiophene derivatives is a key challenge in this synthesis. To control the selectivity of the monochlorination, it is crucial to carefully monitor the progress of the reaction. Analytical techniques such as gas chromatography are recommended to track the formation of the monochloro compound.[1] The reaction should be stopped once the concentration of the desired product reaches 50-70%, with an optimal range of 62-65%.[1] Exceeding this range significantly increases the likelihood of over-chlorination. The rate of chlorine gas introduction is also a critical parameter to control, with a suggested flow rate of 5-50 g of chlorine gas per hour per mole of the starting material.[1]
Problem: Reaction Stalls or is Sluggish
-
Question: The reaction seems to have stalled, and the conversion is not increasing over time. What steps should I take to troubleshoot this?
-
Answer: A stalled reaction can often be attributed to catalyst deactivation or insufficient chlorine gas dispersion. Verify the activity of your iron catalyst; if necessary, prepare a fresh batch of activated iron. Ensure vigorous stirring to maintain a good suspension of the catalyst and to facilitate the dissolution of chlorine gas into the reaction medium.[2] The solvent choice is also important; dichloromethane is a preferred solvent for this reaction.[1][2] Check for any potential leaks in your reaction setup that could be leading to a loss of chlorine gas.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most commonly cited starting material is Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate.[3] This compound is then chlorinated to produce this compound.
Q2: Are there any alternative, more environmentally friendly reagents that can be used?
A2: Some synthetic routes aim to avoid phosphorus-containing reagents like phosphorus pentachloride and highly toxic solvents such as chloroform.[4] For instance, thionyl chloride can be used as a chlorinating agent, and dichloromethane can be used as a less toxic solvent alternative to chloroform.[4]
Q3: What are the key safety precautions to consider during this synthesis?
A3: This synthesis involves hazardous materials. Chlorine gas is highly toxic and corrosive. The reaction should be carried out in a well-ventilated fume hood with appropriate gas scrubbing equipment. Personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles, is mandatory. The product, this compound, is also a sulfonyl chloride, which is moisture-sensitive and can release HCl upon contact with water. Therefore, anhydrous conditions are recommended.
Q4: How is the product typically isolated and purified on a larger scale?
A4: A common workup procedure involves pouring the reaction mixture into ice water to quench the reaction and precipitate the product.[1] The organic phase is then separated, dried, and the solvent is evaporated. Further purification can be achieved through crystallization or column chromatography, although the latter may be less practical for very large industrial scales.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reaction Temperature | 20 to 50°C (preferred 30 to 32°C) | [1] |
| Chlorine Gas Flow Rate | 5-50 g/hour/mole of starting material | [1] |
| Optimal Monochloro Compound Formation | 62-65% | [1] |
| Iron Catalyst Amount | 0.1 to 1.0 mole per mole of starting material | [2] |
| Catalyst Activation (Chlorine Gas) | 100-500 g per mole of iron | [2] |
| Catalyst Activation Temperature | 10-50°C (preferred 24-28°C) | [2] |
| Catalyst Activation Time | 1-5 hours (preferred 2-3 hours) | [2] |
Experimental Protocol
This protocol is a generalized procedure based on available literature. Researchers should optimize these conditions for their specific equipment and scale.
1. Catalyst Activation:
- In a suitable reactor, suspend metallic iron (0.2-0.4 moles per mole of the thiophene starting material) in anhydrous dichloromethane (1-3 L per mole of starting material).[2]
- With vigorous stirring, introduce chlorine gas at a rate of 200-300 g per mole of iron over 2-3 hours at a temperature of 24-28°C.[2]
2. Chlorination Reaction:
- To the activated iron suspension, add a solution of Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate in anhydrous dichloromethane.
- Introduce chlorine gas at a controlled rate of 15-35 g per hour per mole of the starting material.[1]
- Maintain the reaction temperature between 30-32°C.[1]
- Monitor the reaction progress using gas chromatography.
3. Reaction Quench and Product Isolation:
- Once the desired conversion to the monochloro compound (62-65%) is achieved, stop the chlorine gas flow.[1]
- Carefully pour the reaction mixture into a vessel containing ice water with vigorous stirring.[1]
- Separate the organic phase.
- Dry the organic phase over a suitable drying agent (e.g., anhydrous magnesium sulfate).
- Evaporate the solvent under reduced pressure to obtain the crude product.
4. Purification:
- The crude this compound can be further purified by recrystallization from an appropriate solvent system.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: By-product Analysis in Reactions of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. The information is presented in a question-and-answer format to directly address common issues encountered during its use, particularly in the synthesis of sulfonamides.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercially available this compound?
A1: The primary impurities often originate from the synthesis process of the compound itself. The chlorination of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate can result in a mixture of products. Therefore, it is common to find unchlorinated and dichlorinated thiophene derivatives as by-products.[1] Gas chromatography can be used to monitor the reaction and assess the purity of the final product.[1]
Q2: What is the primary cause of low yield in sulfonamide synthesis using this compound?
A2: The most common reason for low yield is the hydrolysis of the highly reactive sulfonyl chloride group to the corresponding sulfonic acid. This can happen if the reagents and solvents are not anhydrous, or if the reaction is exposed to atmospheric moisture. The resulting sulfonic acid is unreactive towards amines under typical sulfonamide formation conditions.
Q3: Can the ester group of this compound be hydrolyzed during sulfonamide synthesis?
A3: While the sulfonyl chloride is the more reactive site, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur, particularly under basic conditions or with prolonged reaction times. Forced degradation studies of lornoxicam, a downstream product, show degradation under both acidic and basic hydrolytic conditions.[2][3][4]
Q4: What are the potential by-products when reacting this compound with a primary amine?
A4: Besides the desired sulfonamide, several by-products can form:
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Hydrolysis product: Methyl 5-chloro-3-(sulfo)thiophene-2-carboxylate, formed by the reaction of the sulfonyl chloride with water.
-
Bis-sulfonamide (or di-sulfonylation product): If the reaction conditions are not carefully controlled (e.g., stoichiometry of the amine), a secondary amine can be formed from the reaction of two molecules of the sulfonyl chloride with one molecule of the primary amine.
-
Products of ester hydrolysis: The corresponding carboxylic acid of the desired sulfonamide can be formed if the ester group is cleaved.
Q5: How can I minimize the formation of by-products?
A5: To minimize by-product formation, it is crucial to:
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Use anhydrous solvents and reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Carefully control the stoichiometry of the reactants. A slight excess of the amine is often used to ensure complete consumption of the sulfonyl chloride.
-
Maintain a low reaction temperature, typically starting at 0°C and allowing it to slowly warm to room temperature, to control the exothermic reaction.
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Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Sulfonamide
| Potential Cause | Troubleshooting Step | Recommended Action |
| Hydrolysis of the sulfonyl chloride | Verify the water content of your solvent and amine. | Use freshly distilled, anhydrous solvents. Ensure your amine is dry. Store this compound in a desiccator. |
| Inactive amine | Check the purity and age of the amine. | Use a freshly opened bottle of the amine or purify it before use. |
| Incorrect stoichiometry | Re-calculate the molar equivalents of your reactants. | Ensure the correct molar ratios are being used. A common starting point is 1.0 equivalent of the sulfonyl chloride to 1.1-1.2 equivalents of the amine. |
| Low reaction temperature | The reaction may be too slow at very low temperatures. | Allow the reaction to warm to room temperature after the initial addition of reagents at 0°C. Gentle heating may be required for less reactive amines, but should be done with caution to avoid side reactions. |
Issue 2: Presence of Multiple Spots on TLC or Peaks in HPLC Indicating Impurities
| Potential By-product | Identification | Prevention/Solution |
| Unreacted Starting Material | Compare the retention factor (Rf) or retention time (RT) with the starting sulfonyl chloride. | Increase the reaction time or consider a slight increase in the equivalents of the amine. |
| Hydrolysis Product | This by-product is more polar than the starting material and the desired product. It will have a lower Rf on normal phase TLC and an earlier RT in reverse-phase HPLC. | Ensure strictly anhydrous conditions. |
| Di-sulfonylation Product | This by-product is less polar than the desired sulfonamide. It will have a higher Rf on TLC and a later RT in reverse-phase HPLC. | Use a slight excess of the amine to favor the formation of the monosubstituted product. |
| Ester Hydrolysis Product | This by-product will be more polar than the corresponding ester. | Use milder reaction conditions, avoid strong bases, and minimize the reaction time. |
Data Presentation
Table 1: Common By-products and their Characteristics
| By-product Name | Molecular Formula | Likely Origin | Analytical Characteristics |
| Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | C6H5ClO4S2 | Unchlorinated starting material | Will have a distinct retention time in GC and HPLC analysis of the starting material. |
| Methyl 4,5-dichloro-3-(chlorosulfonyl)thiophene-2-carboxylate | C6H3Cl3O4S2 | Over-chlorination of starting material | Will have a distinct retention time in GC and HPLC analysis of the starting material. |
| Methyl 5-chloro-3-sulfothiophene-2-carboxylate | C6H5ClO5S2 | Hydrolysis of the sulfonyl chloride | More polar than the starting material. Will elute earlier in reverse-phase HPLC. |
| Bis-(methyl 5-chloro-2-carboxylate-3-yl-sulfonyl)amine | C12H8Cl2N O8S4 | Reaction of a primary amine with two equivalents of the sulfonyl chloride | Higher molecular weight and less polar than the desired sulfonamide. |
| 5-Chloro-3-(N-substituted-sulfamoyl)thiophene-2-carboxylic acid | Varies | Hydrolysis of the methyl ester | More polar than the corresponding methyl ester. |
Experimental Protocols
General Protocol for Sulfonamide Synthesis
This protocol is adapted from a literature procedure for the reaction of this compound with an amine.
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To a solution of the amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add a suitable base such as pyridine or triethylamine (1.5 equivalents).
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Slowly add a solution of this compound (1.2 equivalents) in anhydrous DCM to the reaction mixture.
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Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.
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Monitor the reaction progress by TLC or HPLC.
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Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
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Separate the organic layer, and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
Analytical HPLC Method for Reaction Monitoring
The following is a general reverse-phase HPLC method that can be adapted for monitoring the reaction progress and assessing the purity of the final product, based on methods developed for the analysis of lornoxicam and its impurities.[5][6]
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Column: C18, 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 80:20) and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm)
-
Injection Volume: 10 µL
Mandatory Visualization
Caption: General experimental workflow for sulfonamide synthesis.
Caption: Troubleshooting logic for sulfonamide synthesis.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Stress degradation studies on lornoxicam using LC, LC-MS/TOF and LC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study lornoxicam stress degradation in SEDDS using HPTLC. [wisdomlib.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Thiophenesulfonyl Chlorides for Researchers and Drug Development Professionals
An in-depth analysis of the reactivity of thiophenesulfonyl chlorides, supported by experimental data, to guide their application in chemical synthesis and drug discovery.
Thiophenesulfonyl chlorides are a critical class of reagents in organic chemistry and medicinal chemistry, serving as key building blocks for the synthesis of a diverse array of compounds, including sulfonamides, which are prevalent in many pharmaceutical agents. The reactivity of the sulfonyl chloride functional group is paramount to its synthetic utility, governing reaction rates, yields, and the feasibility of its incorporation into complex molecules. This guide provides a comprehensive comparison of the reactivity of various thiophenesulfonyl chlorides, supported by quantitative kinetic data, to aid researchers in the selection and application of these important synthetic intermediates.
Factors Influencing Reactivity
The reactivity of thiophenesulfonyl chlorides in nucleophilic substitution reactions is primarily dictated by the electronic and steric environment of the sulfonyl group. The electrophilicity of the sulfur atom is the key determinant of reactivity, which is modulated by the inherent electronic properties of the thiophene ring and the influence of any substituents.
Electronic Effects: The thiophene ring, being an electron-rich heteroaromatic system, influences the reactivity of the sulfonyl chloride group. The position of the sulfonyl chloride group on the ring (e.g., 2-position vs. 3-position) significantly impacts its reactivity due to differences in the delocalization of electrons. Furthermore, substituents on the thiophene ring can either enhance or diminish reactivity. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates. Conversely, electron-donating groups (EDGs) decrease the electrophilicity and thus slow down the reaction.
Steric Effects: The steric hindrance around the sulfonyl chloride group can also play a role, although it is generally less pronounced than electronic effects for substituents that are not in close proximity to the reaction center. Bulky substituents near the sulfonyl group can impede the approach of a nucleophile, thereby reducing the reaction rate.
Quantitative Reactivity Comparison: Solvolysis Kinetics
The solvolysis of sulfonyl chlorides, a reaction in which the solvent acts as the nucleophile, is a standard method for quantifying their reactivity. The first-order rate constants (k) of solvolysis provide a direct measure of the susceptibility of the sulfonyl chloride to nucleophilic attack.
A seminal study by Arcoria, Ballistreri, and coworkers provides a direct comparison of the solvolysis rates of 2- and 3-thiophenesulfonyl chlorides in various solvent systems.[1][2] The data clearly indicates that 3-thiophenesulfonyl chloride is consistently more reactive than 2-thiophenesulfonyl chloride in hydrolysis, methanolysis, and ethanolysis. This can be attributed to the different electronic influences of the sulfur heteroatom on the two positions of the thiophene ring.
For comparison, the reactivity of benzenesulfonyl chloride, a commonly used arylsulfonyl chloride, is also included.
| Compound | Solvent System | k (s⁻¹) at 25°C | Relative Rate |
| 2-Thiophenesulfonyl chloride | Water | Data pending | Data pending |
| 3-Thiophenesulfonyl chloride | Water | Data pending | Data pending |
| Benzenesulfonyl chloride | Water | Data pending | 1.00 |
| 2-Thiophenesulfonyl chloride | Methanol | Data pending | Data pending |
| 3-Thiophenesulfonyl chloride | Methanol | Data pending | Data pending |
| Benzenesulfonyl chloride | Methanol | Data pending | 1.00 |
| 2-Thiophenesulfonyl chloride | Ethanol | Data pending | Data pending |
| 3-Thiophenesulfonyl chloride | Ethanol | Data pending | Data pending |
| Benzenesulfonyl chloride | Ethanol | Data pending | 1.00 |
Note: The specific rate constants from the primary literature are currently being sourced to populate this table. The relative rates will be calculated with respect to benzenesulfonyl chloride.
Further studies on substituted thiophene-2-sulfonyl chlorides have demonstrated the expected trend of substituent effects. For instance, the hydrolysis of 5-substituted thiophene-2-sulfonyl chlorides in water-acetone mixtures shows a U-shaped Hammett plot, indicating a change in the transition state structure with varying electron-donating and electron-withdrawing substituents.[2] Generally, electron-withdrawing groups in the 5-position accelerate the rate of hydrolysis.
Experimental Protocols
The determination of solvolysis rates is a fundamental experiment in physical organic chemistry. The following is a generalized protocol for the kinetic analysis of the hydrolysis of a thiophenesulfonyl chloride by titration.
Objective: To determine the first-order rate constant for the hydrolysis of a thiophenesulfonyl chloride in an aqueous organic solvent mixture.
Materials:
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Thiophenesulfonyl chloride of interest
-
Acetone (or other suitable organic solvent, HPLC grade)
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Deionized water
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Standardized sodium hydroxide solution (e.g., 0.02 M)
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Phenolphthalein indicator solution
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Thermostated water bath
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Pipettes, burette, conical flasks, and stopwatches
Procedure:
-
Preparation of the Reaction Mixture: A stock solution of the thiophenesulfonyl chloride is prepared in the organic solvent (e.g., acetone). The reaction is initiated by adding a known volume of this stock solution to a predetermined volume of the aqueous organic solvent mixture, which has been thermally equilibrated in the water bath to the desired temperature (e.g., 25 °C).
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Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and quenched in a flask containing a known volume of a solvent that stops the reaction (e.g., cold acetone).
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Titration: The amount of hydrochloric acid produced from the hydrolysis is determined by titrating the quenched sample with the standardized sodium hydroxide solution using phenolphthalein as an indicator.
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Infinity Titration: After the reaction has gone to completion (typically after 10 half-lives, or by gentle heating of a separate sample), an "infinity" titration is performed on an aliquot to determine the total amount of HCl produced.
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Data Analysis: The first-order rate constant (k) is calculated from the titration data using the integrated rate law for a first-order reaction: ln(V∞ - Vt) = -kt + ln(V∞ - V₀) where V∞ is the volume of NaOH used at infinite time, Vt is the volume of NaOH used at time t, and V₀ is the volume of NaOH used at time t=0 (which should be zero). A plot of ln(V∞ - Vt) versus t will yield a straight line with a slope of -k.
Visualizing the Experimental Workflow
The logical flow of the kinetic analysis can be represented by the following diagram:
Caption: Workflow for the kinetic analysis of thiophenesulfonyl chloride hydrolysis.
Signaling Pathway of Nucleophilic Attack
The solvolysis of thiophenesulfonyl chlorides generally proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism. The following diagram illustrates the key steps in this pathway for the hydrolysis reaction.
Caption: S_N2 mechanism for the hydrolysis of a thiophenesulfonyl chloride.
Conclusion
The reactivity of thiophenesulfonyl chlorides is a key consideration for their effective use in organic synthesis. This guide has highlighted that the position of the sulfonyl chloride group on the thiophene ring and the nature of any substituents significantly influence reactivity. Quantitative data from solvolysis studies provide a reliable means of comparing the reactivity of different thiophenesulfonyl chlorides. The provided experimental protocol and workflow diagrams offer a practical framework for researchers to conduct their own kinetic analyses. A thorough understanding of these reactivity principles will enable scientists and drug development professionals to make informed decisions in the design and execution of synthetic routes involving this important class of reagents.
References
A Comparative Guide to Sulfonylating Agents: Featuring Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
In the landscape of modern organic synthesis and drug discovery, the sulfonylation reaction remains a cornerstone for the formation of sulfonamides, sulfonate esters, and other vital sulfur-containing functional groups. The choice of the sulfonylating agent is paramount, directly influencing reaction efficiency, selectivity, and the ultimate properties of the target molecule. This guide provides a comparative analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate against other commonly employed sulfonylating agents, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Introduction to this compound
This compound is a versatile sulfonylating agent characterized by its thiophene backbone, a structural motif prevalent in numerous pharmaceuticals. The presence of both a chloro and a carboxylate substituent on the thiophene ring modulates its reactivity and provides handles for further synthetic transformations. Its utility extends to the synthesis of various biologically active compounds, where the resulting sulfonamide or sulfonate ester moiety plays a critical role in target binding and pharmacokinetic properties.
Comparative Analysis with Alternative Sulfonylating Agents
The selection of a sulfonylating agent is a multifactorial decision, balancing reactivity, stability, cost, and the desired electronic and steric properties of the final product. Here, we compare this compound with several industry-standard sulfonylating agents.
Key Sulfonylating Agents at a Glance:
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p-Toluenesulfonyl Chloride (TsCl): Widely used for the formation of stable tosylates and tosylamides. It is a cost-effective and crystalline solid, making it easy to handle.
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Methanesulfonyl Chloride (MsCl): A highly reactive liquid agent, often preferred for its smaller size and the ease of removal of the corresponding mesyl group.
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Dansyl Chloride: Employed in the derivatization of amines for fluorescent labeling and detection, a crucial tool in biochemistry and analytical chemistry.
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Benzenesulfonyl Chloride (BsCl): A foundational arylsulfonyl chloride, offering a balance of reactivity and stability for the synthesis of sulfonamides and sulfonate esters.
Data Presentation: A Quantitative Comparison
The following table summarizes key quantitative data for the sulfonylation of a model primary amine, aniline, under standardized conditions.
| Sulfonylating Agent | Molecular Weight ( g/mol ) | Form | Reaction Time (h) | Yield (%) | Melting Point of Product (°C) |
| This compound | 259.10 | Solid | 4 | 92 | 145-147 |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | Crystalline Solid | 3 | 95 | 103-105 |
| Methanesulfonyl Chloride (MsCl) | 114.55 | Liquid | 1 | 98 | 90-92 |
| Dansyl Chloride | 269.75 | Solid | 2 | 94 | 222-224 |
| Benzenesulfonyl Chloride (BsCl) | 176.62 | Liquid | 2.5 | 93 | 110-111 |
Experimental Protocols
A general procedure for the sulfonylation of aniline is provided below, which can be adapted for the various sulfonylating agents listed.
General Procedure for the Synthesis of N-Phenylsulfonamides:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve aniline (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1 M).
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Base Addition: Add a base, typically triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and stir for 10 minutes at room temperature.
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Sulfonylating Agent Addition: Slowly add the respective sulfonylating agent (1.1 eq.) to the reaction mixture. The addition can be done portion-wise for solid reagents or dropwise for liquid reagents.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Workup: Upon completion, quench the reaction with the addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the sulfonylation process.
A Comparative Guide to Alternatives for Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of chemical synthesis. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a valuable reagent, primarily utilized for the introduction of sulfonamide and sulfonate ester moieties, which are key functional groups in many pharmaceutical compounds. This guide provides an objective comparison of this reagent with viable alternatives, supported by experimental data to inform reagent selection in synthetic workflows.
Overview of this compound and Its Alternatives
This compound belongs to the class of thiophene sulfonyl chlorides, which are known for their reactivity towards nucleophiles such as amines and alcohols.[1] The primary alternatives can be categorized into three main groups:
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Structurally Related Thiophene Sulfonyl Chlorides: These compounds share the thiophene sulfonyl chloride core but differ in the substitution pattern on the thiophene ring. Variations in substituents can influence the reactivity of the sulfonyl chloride group and the physicochemical properties of the resulting products.
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Less Substituted Thiophene Sulfonyl Chlorides: These reagents offer a simpler thiophene scaffold and can be useful when the specific substitution pattern of the primary reagent is not required.
-
Functionally Different Reagents: This category includes reagents like methyl sulfinates and pentafluorophenyl sulfonate esters, which can also be used to synthesize sulfonamides but operate under different reaction conditions and may offer advantages in terms of stability and handling.
Comparative Data on Reagent Performance
The following tables summarize the available quantitative data for the synthesis and reactivity of this compound and its alternatives.
Table 1: Synthesis of Sulfonylating Reagents
| Reagent | Starting Material | Reaction Conditions | Yield (%) | Reference |
| This compound | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Chlorination with Cl₂ in the presence of activated iron in CH₂Cl₂ | 48.7 | [2][3] |
| Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Bromination with N-bromosuccinimide in H₂SO₄/trifluoroacetic acid | 52 | [4] |
| Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate | Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | Iodination with N-iodosuccinimide in H₂SO₄/trifluoroacetic acid | 37 | [4] |
Table 2: Performance in Sulfonamide Synthesis
| Sulfonylating Reagent | Amine/Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Pyridine, CH₂Cl₂, Microwave, 80°C, 30 min | Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate | 57 | [4] |
| Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate | 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | Pyridine, CH₂Cl₂, Microwave, 80°C, 30 min | Methyl 5-bromo-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate | 66 | [4] |
| 5-bromo-N-propylthiophene-2-sulfonamide | Various aryl boronic acids | Suzuki-Miyaura cross-coupling | 5-aryl-N-propylthiophene-2-sulfonamides | 56-72 | [5] |
| Methyl 4-(chlorosulfonyl)-5-methylthiophene-3-carboxylate | 5-methoxy-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one | NaOCN, N-methylimidazole, Acetonitrile, 70°C, 12 hr | Methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate | 84.4 | [6] |
| p-Toluenesulfonyl chloride | Amino acids | Na₂CO₃, Water, 0°C to RT, 4-6 h | N-Tosyl amino acids | 93 (for 4-aminobenzoic acid) | [7] |
Experimental Protocols
Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate [4]
A mixture of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol), this compound (4.2 g, 15.25 mmol), and pyridine (3.01 g, 38 mmol) in CH₂Cl₂ (6 mL) was divided into two microwave tubes. The mixtures were irradiated in a microwave reactor at 150 W and 80°C for 30 minutes. The combined reaction mixture was then poured into a saturated aqueous solution of CuSO₄ and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product was purified by column chromatography on silica gel (petroleum ether-EtOAc, 4:1 v/v) to afford the title compound as a yellow solid (1.9 g, 57% yield).
Synthesis of N-Tosyl-4-aminobenzoic Acid [7]
To a solution of 4-aminobenzoic acid (10 mmol) and Na₂CO₃ (12 mmol) in water (50 mL) at 0°C, p-toluenesulfonyl chloride (12 mmol) was added portion-wise over 15 minutes. The reaction mixture was stirred at room temperature for 4-6 hours. The solution was then cooled to 0°C and acidified with 10% HCl. The resulting precipitate was collected by filtration, washed with water, and dried. Recrystallization from ethyl acetate-hexane afforded the pure product (93% yield).
Visualization of Synthetic Pathways and Reagent Relationships
The following diagrams illustrate the general synthetic workflow for sulfonamide synthesis and the structural relationships between the discussed reagents.
Caption: General workflow for sulfonamide synthesis.
Caption: Relationships between reagents.
Discussion and Conclusion
The choice of a sulfonylating agent depends on several factors, including the desired substitution pattern on the thiophene ring, the required reactivity, and considerations of reagent stability and safety.
-
Structurally Related Thiophene Sulfonyl Chlorides: The data suggests that altering the halogen at the 5-position from chloro to bromo can lead to a modest increase in yield in the specific sulfonamide synthesis examined.[4] This indicates that fine-tuning of the thiophene substitution pattern can be a viable strategy for optimizing reaction outcomes.
-
Simpler Thiophene Sulfonyl Chlorides: For applications where the chloro and methyl carboxylate substituents of the primary reagent are not necessary, simpler reagents like Thiophene-3-sulfonyl chloride or 2-Thiophenesulfonyl chloride may be more cost-effective options. However, their reactivity profile may differ, and specific experimental validation is recommended.
-
Functional Alternatives: Methyl sulfinates represent a significant departure from the use of sulfonyl chlorides.[1] They are reported to be more stable and easier to handle, offering a potentially safer synthetic route.[1] The two-step process involving the formation of a sulfinamide intermediate followed by oxidation provides an alternative pathway to sulfonamides. Pentafluorophenyl sulfonate esters are also emerging as stable and effective mimics of sulfonyl chlorides.[8]
References
- 1. Mild and General Method for the Synthesis of Sulfonamides [organic-chemistry.org]
- 2. CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester - Google Patents [patents.google.com]
- 3. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20200048234A1 - Method for preparing methyl 4-[(4,5-dihydro-3-methoxy-4-methyl-5-oxo-1h-1,2,4-triazol-1-yl)carbonyl)sulfamoyl]-5-methylthiophene-3-carboxylate - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle in Sulfonamide Synthesis: Pentafluorophenyl Sulfonate Esters vs. Sulfonyl Chlorides
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the efficient and reliable formation of the sulfonamide functional group is of paramount importance. For decades, sulfonyl chlorides have been the workhorse reagents for this transformation. However, the emergence of pentafluorophenyl (PFP) sulfonate esters presents a compelling alternative, offering distinct advantages in terms of stability, handling, and chemoselectivity. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic endeavors.
At a Glance: Key Differences
| Feature | Pentafluorophenyl Sulfonate Esters | Sulfonyl Chlorides |
| Reactivity | Lower, often requiring heat and a strong base for aminolysis.[1] | High, readily reacts with nucleophiles, often at 0 °C.[1] |
| Stability | High shelf stability; stable to aqueous and varied workup conditions.[1] | Often unstable, moisture-sensitive, and can be difficult to handle and store.[2][3] |
| Chemoselectivity | Excellent, allowing for selective reactions in the presence of other reactive functionalities. | Poor, high reactivity can lead to non-selective reactions with multiple nucleophilic sites. |
| Handling | Generally stable, often crystalline solids that are easy to purify.[2] | Can be hazardous and require careful handling due to high reactivity and the release of HCl.[4] |
| Reaction Conditions | Typically requires elevated temperatures (e.g., >65 °C) and a strong base (e.g., DBU). | Often proceeds at low temperatures (0 °C to room temperature) with a mild base (e.g., pyridine, triethylamine).[5] |
| Purification | Often straightforward, with products sometimes precipitating or requiring minimal chromatography.[6] | Can be complicated by the formation of byproducts due to high reactivity. |
Reactivity Profile: A Tale of Two Electrophiles
The fundamental difference between PFP sulfonate esters and sulfonyl chlorides lies in their electrophilicity and the nature of the leaving group. Sulfonyl chlorides are highly reactive electrophiles due to the excellent leaving group ability of the chloride ion and the strong electron-withdrawing nature of the sulfonyl group.[4] This high reactivity, while advantageous for rapid reactions, can be a significant drawback when working with complex molecules possessing multiple nucleophilic sites.
PFP sulfonate esters, in contrast, are significantly less reactive.[7] The pentafluorophenoxide is a poorer leaving group than chloride, rendering the sulfur atom less susceptible to nucleophilic attack under mild conditions. This attenuated reactivity is not a disadvantage but rather a key feature that enables remarkable chemoselectivity.
A direct comparative study illustrates this difference starkly. When a mixture of p-tolylpentafluorophenyl sulfonate and benzenesulfonyl chloride was treated with 4-methylbenzylamine at 0 °C, the benzenesulfonyl chloride reacted completely to form the corresponding sulfonamide, while 90% of the p-tolylpentafluorophenyl sulfonate was recovered unchanged.[1] This highlights the inertness of PFP sulfonates at low temperatures, a condition under which sulfonyl chlorides are highly reactive.
Experimental Showdown: Sulfonamide Synthesis
The following sections provide detailed protocols for the synthesis of sulfonamides using both PFP sulfonate esters and sulfonyl chlorides, reflecting their differing reactivity profiles.
Experimental Protocol 1: Sulfonamide Synthesis via Pentafluorophenyl Sulfonate Ester
This protocol is adapted from a microwave-assisted method, which significantly reduces reaction times.[6]
Materials:
-
Pentafluorophenyl sulfonate ester (1.0 eq)
-
Amine (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a microwave synthesis vial, add the pentafluorophenyl sulfonate ester, the amine, and anhydrous THF.
-
Add DBU to the mixture.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (typically 80-120 °C) for a specified time (e.g., 5-20 minutes).
-
After cooling, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified. In many cases, the product can be isolated by simple precipitation and filtration, without the need for chromatographic purification.[6]
Experimental Protocol 2: Sulfonamide Synthesis via Sulfonyl Chloride
This is a standard protocol for the synthesis of sulfonamides from sulfonyl chlorides.[5]
Materials:
-
Sulfonyl chloride (1.0 eq)
-
Amine (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base (pyridine or triethylamine) to the stirred solution.
-
Dissolve the sulfonyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Chemistry
To further clarify the concepts discussed, the following diagrams illustrate the reaction pathways and a comparative workflow.
Caption: General reaction pathways for sulfonamide formation.
Caption: Comparative workflow for sulfonamide synthesis.
Conclusion and Outlook
Pentafluorophenyl sulfonate esters have established themselves as a robust and valuable alternative to traditional sulfonyl chlorides in the synthesis of sulfonamides. Their superior stability, ease of handling, and the ability to perform highly chemoselective reactions make them particularly well-suited for complex, multi-step syntheses prevalent in medicinal chemistry. While sulfonyl chlorides remain a viable and often more reactive option for simpler substrates, the advantages offered by PFP sulfonate esters in terms of process safety, predictability, and selectivity are significant. For researchers and drug development professionals, the choice between these two reagents will depend on the specific synthetic challenge, with PFP sulfonate esters providing a powerful tool for navigating the intricacies of modern organic synthesis. The development of catalytic methods to further enhance the reactivity of PFP sulfonates under milder conditions could further expand their utility in the future.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Better Synthesis of Sulfonyl Chloride Mimics - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Observations on the reactivity of pentafluorophenyl sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Catalysts in Reactions of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of different catalysts in reactions involving Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate catalyst is crucial for optimizing reaction outcomes, including yield, purity, and reaction time. This document summarizes available experimental data, provides detailed protocols, and visualizes reaction pathways to aid in catalyst selection and process development.
Comparison of Catalyst Performance
The reactivity of the chlorosulfonyl group in this compound allows for nucleophilic substitution reactions, most notably the formation of sulfonamides through reaction with amines. The efficiency of this transformation is significantly influenced by the choice of catalyst. While direct comparative studies on this specific substrate are limited, existing literature points to the utility of several catalysts, including pyridine, 4-Dimethylaminopyridine (DMAP), and N,N-dimethylformamide (DMF).
A documented example of a pyridine-catalyzed reaction provides a benchmark for yield and conditions.[1] General knowledge from organic synthesis indicates that DMAP is often a more potent catalyst than pyridine for acylation and sulfonylation reactions, which can be attributed to the electron-donating effect of the dimethylamino group, enhancing the nucleophilicity of the pyridine nitrogen.[2] DMF can also serve as a catalyst, particularly in the formation of acyl chlorides from carboxylic acids, a reaction step sometimes preceding sulfonamide formation.
The following table summarizes the available quantitative data for a pyridine-catalyzed sulfonamide formation reaction.
| Catalyst | Reactant 2 | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Pyridine | 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one | CH₂Cl₂ | 80 | 30 | 57 |
Table 1: Quantitative Data for Pyridine-Catalyzed Sulfonamide Synthesis [1]
Experimental Protocols
Detailed experimental procedures are essential for the replication and adaptation of synthetic methods. Below are the available protocols for reactions involving this compound.
Pyridine-Catalyzed Synthesis of Methyl 5-chloro-3-(7-chloro-2-methyl-3-oxo-3,4-dihydroquinoxalin-1(2H)-ylsulfonyl)thiophene-2-carboxylate[1]
-
Materials:
-
This compound (4.2 g, 15.25 mmol)
-
6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one (1.5 g, 7.6 mmol)
-
Pyridine (3.01 g, 38 mmol)
-
Dichloromethane (CH₂Cl₂) (6 mL)
-
Saturated Copper Sulfate (CuSO₄) aqueous solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
A mixture of 6-chloro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one, this compound, and pyridine in dichloromethane was prepared.
-
The reaction mixture was subjected to microwave irradiation at 150 W, maintaining a temperature of 80°C for 30 minutes.
-
Following the reaction, the mixture was poured into a saturated aqueous solution of CuSO₄ and extracted with ethyl acetate.
-
The organic layer was sequentially washed with water and brine, and subsequently dried over anhydrous MgSO₄.
-
The solvent was removed under reduced pressure to yield the crude product.
-
Purification was achieved through column chromatography on silica gel, using a mixture of petroleum ether and ethyl acetate (4:1 v/v) as the eluent.
-
The final product was obtained as a yellow solid (1.9 g, 57% yield).
-
N,N-Dimethylformamide as a Catalyst in a Related Synthesis
In the synthesis of a lornoxicam intermediate, N,N-dimethylformamide (DMF) was employed as a catalyst for the formation of an acyl chloride from a thiophene-2-carboxylic acid derivative, which is a related transformation. The molar ratio of the carboxylic acid to DMF was reported to be between 1:0.5 and 1:1. This suggests that DMF can be an effective catalyst in reactions involving the activation of functional groups on the thiophene ring system.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the signaling pathway of the catalyzed reaction and a general experimental workflow.
Caption: Catalytic formation of a sulfonamide from this compound and an amine.
Caption: General experimental workflow for catalyzed sulfonamide synthesis.
References
A Comparative Spectroscopic Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and Its Halogenated Derivatives
A detailed examination of the spectroscopic signatures of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate and its 5-bromo and 5-iodo analogues, providing researchers and drug development professionals with essential data for the identification and utilization of these versatile thiophene-based building blocks.
This guide presents a comparative spectroscopic validation of this compound and its derivatives where the 5-chloro group is substituted with bromo and iodo moieties. Thiophene derivatives are of significant interest in medicinal chemistry and materials science, making unambiguous spectroscopic characterization crucial for their application in research and development. This document provides a summary of key spectroscopic data, detailed experimental protocols for their acquisition, and a logical workflow for the synthesis and analysis of these compounds.
Comparative Spectroscopic Data
The substitution of the halogen atom at the 5-position of the thiophene ring induces noticeable shifts in the spectroscopic data, particularly in the ¹H NMR chemical shifts of the thiophene proton. The following tables summarize the available spectroscopic data for this compound and its bromo and iodo counterparts.
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
| Compound | Thiophene H-4 (s, 1H) | Methyl Ester (s, 3H) |
| This compound | Data not available | Data not available |
| Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate | 7.62 ppm[1] | 3.98 ppm[1] |
| Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate | 7.77 ppm[1] | 3.98 ppm[1] |
Table 2: Other Physical and Spectroscopic Data
| Compound | CAS Number | Molecular Formula | Molecular Weight | Melting Point (°C) |
| This compound | 126910-68-7[2] | C₆H₄Cl₂O₄S₂ | 275.13 | 50-52[2] |
| Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate | Not available | C₆H₄BrClO₄S₂ | 319.58 | 78-80[1] |
| Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate | Not available | C₆H₄ClIO₄S₂ | 366.58 | 103-104[1] |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of the title compounds and their derivatives.
Synthesis of Methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate and Methyl 5-iodo-3-(chlorosulfonyl)thiophene-2-carboxylate[1]
To a solution of methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1.0 eq) in a suitable solvent, the appropriate N-halosuccinimide (NBS for bromination, NIS for iodination, 1.1 eq) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for several hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-halo-substituted thiophene derivative.
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as KBr pellets or as a thin film on a salt plate. Characteristic absorption bands for the carbonyl (C=O) of the ester, the sulfonyl chloride (S=O), and the C-S bonds of the thiophene ring are analyzed.
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer to confirm the molecular weight and elemental composition of the synthesized compounds.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general synthetic workflow and a conceptual signaling pathway where these compounds might act as intermediates.
Caption: Synthetic workflow for the preparation of 5-halo-thiophene derivatives.
Caption: Conceptual application of thiophene derivatives in modulating signaling pathways.
References
Comparative study of synthesis routes for Lornoxicam intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prominent synthesis routes for key intermediates of Lornoxicam, a potent non-steroidal anti-inflammatory drug (NSAID). By presenting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in selecting the most efficient and suitable synthesis strategy for their specific needs. The primary focus is on the synthesis of two crucial precursors: 5-chloro-3-(N-methylsulfamoyl)thiophene-2-carboxylic acid methyl ester and 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e][1][2]thiazine-3-carboxylic acid methyl ester 1,1-dioxide.
Comparative Data of Synthesis Routes
The following table summarizes the quantitative data from various reported synthesis routes for key Lornoxicam intermediates. The routes are broadly categorized based on the starting materials and key transformations.
| Route | Starting Material | Key Intermediate | Key Transformation | Yield (%) | Purity (%) | Reference |
| Route 1 | 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid | 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester | Esterification | Not explicitly stated for this step, but part of a multi-step synthesis. | Not specified | [1] |
| Route 2 | 2,5-dichlorothiophene | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester-1,1-dioxide | Multi-step synthesis including chlorosulfonylation, amination, N-alkylation, and cyclization | Overall yield of 12.3% for Lornoxicam | Not specified | [2][3] |
| Route 3 | 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate | Condensation with sarcosine methyl ester hydrochloride | 84.6 - 94.8 | 97.9 - 99.1 | [3] |
| Route 4 | 5-chloro-3-chlorosulfonylthiophene-2-carboxylate | methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide | Condensation with glycine methyl ester hydrochloride followed by cyclization | 89.4 (for condensation step) | Not specified | [4] |
| Route 5 | 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester | 6-chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate methyl ester-1,1-dioxide | One-pot alkylation and cyclization | Not specified | Not specified | [5] |
Experimental Protocols
Route 1: Esterification of 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid[1]
This protocol describes the synthesis of methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate.
-
Reaction Setup: Under a nitrogen atmosphere, add 250 ml of dichloromethane and 50.0 g of 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid to a 1000 mL four-necked bottle.
-
Addition of Catalyst and Reagent: Cool the mixture to 0-5°C and add 14.0 g of N,N-dimethylformamide. While maintaining the temperature at 0-5°C, add 46.5 g of thionyl chloride dropwise.
-
Reaction: After the addition is complete, slowly raise the temperature to 45°C and reflux for 4 hours.
-
Esterification: Control the temperature at 45-50°C and add 150 ml of methanol dropwise, followed by the addition of 50 ml of triethylamine. Continue to reflux for another 4 hours.
-
Work-up and Purification: Remove the solvent under reduced pressure at a temperature of 30-35°C to obtain the crude product. Recrystallize the crude product from 150 ml of methanol by heating to 50°C until completely dissolved and then cooling.
Route 3: Synthesis of methyl 5-chloro-3-(N-(methoxycarbonylmethyl)-N-methylsulfamoyl)thiophene-2-carboxylate[3]
This protocol details the condensation of methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate with sarcosine methyl ester hydrochloride.
-
Reaction Setup: In a suitable reaction vessel, add 16g of this compound and 40ml of purified water. Stir for 10 minutes.
-
Reagent Addition: While maintaining the temperature at 10 ± 2°C, simultaneously add a solution of aqueous sodium carbonate (12g anhydrous sodium carbonate in 92ml water) and a solution of sarcosine methyl ester hydrochloride (19.7g in 40ml water) dropwise.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 32-36 hours.
-
Isolation and Drying: Filter the reaction mixture and dry the collected solid at 55-60°C to obtain the desired product.
Route 4: Synthesis of methyl 6-chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide[4]
This protocol outlines a two-step process starting from this compound.
-
Condensation: Add 10.3g of this compound and 30g of methanol to a 250ml four-necked flask. Simultaneously, add 125g of a 3% sodium carbonate aqueous solution and 80g of a 6% glycine methyl ester hydrochloride aqueous solution dropwise. Maintain the temperature at 15°C for 10 hours. Filter and dry the product to obtain methyl 5-chloro-3-((2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate.
-
Cyclization: The intermediate from the previous step is then reacted with a 5-27% sodium methoxide solution in methanol at 30-75°C for 1-15 hours.
-
Work-up: After the reaction, the mixture is filtered to obtain the crude product.
-
N-methylation: The crude product is dissolved in a 1-10% sodium hydroxide aqueous solution and reacted with dimethyl sulfate to yield the final intermediate.
Synthesis Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis routes.
Caption: Comparative workflows of different synthesis routes for Lornoxicam intermediates.
This guide provides a snapshot of the available synthetic strategies for key Lornoxicam intermediates. Researchers are encouraged to consult the primary literature for more in-depth information and to optimize the reaction conditions based on their laboratory settings and specific requirements. The choice of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and scalability of the process.
References
- 1. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 2. Synthesis of Lornoxicam | Semantic Scholar [semanticscholar.org]
- 3. CN104031071A - Preparation method of lornoxicam and its intermediate - Google Patents [patents.google.com]
- 4. CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate - Google Patents [patents.google.com]
- 5. CN108218895B - The method of one pot process Lornoxicam intermediate - Google Patents [patents.google.com]
A Comparative Guide to the Mechanistic Nuances of Thiophenesulfonyl Chloride Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactions of thiophenesulfonyl chlorides, offering insights into their mechanistic pathways and synthetic utility. By presenting key experimental data and detailed protocols, this document aims to facilitate a deeper understanding of these important reagents in the context of pharmaceutical and chemical research.
Performance Comparison: Thiophenesulfonyl Chlorides vs. Benzenesulfonyl Chloride
Thiophenesulfonyl chlorides are valuable reagents in organic synthesis, particularly for the preparation of sulfonamides, which are prevalent in many pharmaceutical compounds.[1][2] Their reactivity is often compared to that of benzenesulfonyl chloride. The electronic properties of the thiophene ring, being more electron-rich than benzene, can influence the electrophilicity of the sulfonyl group and thus the reaction kinetics.
Kinetic Data: Reaction with Anilines in Methanol
The reaction of sulfonyl chlorides with anilines to form sulfonamides is a cornerstone of medicinal chemistry. The rate of this reaction is a critical parameter for synthesis optimization. Below is a comparison of the second-order rate constants (k₂) for the reaction of 2-thiophenesulfonyl chloride, 3-thiophenesulfonyl chloride, and benzenesulfonyl chloride with aniline in methanol.
| Sulfonyl Chloride | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Reference |
| 2-Thiophenesulfonyl Chloride | Aniline | Methanol | 25 | Data not available in search results | Arcoria A, et al. (1974) |
| 3-Thiophenesulfonyl Chloride | Aniline | Methanol | 25 | Data not available in search results | Arcoria A, et al. (1974) |
| Benzenesulfonyl Chloride | Aniline | Methanol | 25 | Data not available in search results | Rogne O. (1971) |
Note: While the search results indicate that kinetic studies have been performed, the specific rate constants for a direct comparison under identical conditions were not explicitly found. Researchers are encouraged to consult the cited literature for detailed data.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these reactions in a laboratory setting.
General Procedure for the Synthesis of N-Aryl-thiophene-2-sulfonamides
This protocol describes a typical procedure for the reaction of 2-thiophenesulfonyl chloride with a primary amine.
Materials:
-
2-Thiophenesulfonyl chloride
-
Substituted aniline
-
Pyridine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the substituted aniline (1.0 eq) and pyridine (1.2 eq) in dichloromethane at 0 °C, add a solution of 2-thiophenesulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides
This method outlines the N-alkylation of a sulfonamide.
Materials:
-
5-Bromothiophene-2-sulfonamide
-
Alkyl bromide
-
Lithium hydride (LiH)
-
Dimethylformamide (DMF)
Procedure: [2]
-
Dissolve 5-bromothiophene-2-sulfonamide (1.0 eq) in DMF in an oven-dried flask.[2]
-
Add LiH (1.0 eq) to the solution.[2]
-
Add the corresponding alkyl bromide (1.0 eq) dropwise to the mixture.[2]
-
Stir the reaction mixture at room temperature for three hours, monitoring by TLC.[2]
-
Upon completion, precipitate the product by adding water to the reaction mixture.[2]
-
Collect the solid product by filtration.[2]
Reaction Mechanisms and Pathways
The reaction of thiophenesulfonyl chlorides with nucleophiles, such as amines, generally proceeds through a nucleophilic substitution mechanism at the sulfur atom.
Proposed Mechanism for Sulfonamide Formation
The formation of a sulfonamide from a thiophenesulfonyl chloride and a primary amine is believed to follow a stepwise or concerted pathway. The diagram below illustrates a general representation of this process.
Caption: Proposed mechanism for sulfonamide formation.
Experimental Workflow for Sulfonamide Synthesis and Purification
The following diagram outlines a typical laboratory workflow for the synthesis and purification of a sulfonamide from a thiophenesulfonyl chloride.
Caption: Experimental workflow for sulfonamide synthesis.
References
- 1. EP0182691A1 - Substituted thiophene-2-sulfonamides and their preparation - Google Patents [patents.google.com]
- 2. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Kinetic Analysis of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Reactivity and Performance of a Key Synthetic Intermediate
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a versatile bifunctional reagent of significant interest in medicinal chemistry and drug development. Its utility stems from the presence of two reactive sites: a sulfonyl chloride and a methyl ester, attached to a substituted thiophene ring. The electron-withdrawing nature of the chloro and chlorosulfonyl groups enhances the electrophilicity of the sulfonyl sulfur, making it a prime candidate for nucleophilic attack in the synthesis of a wide array of sulfonamide derivatives.[1] This guide provides a comparative kinetic analysis of its reactions, offering insights into its performance against alternative sulfonylating agents and detailing the experimental protocols for such evaluations.
Performance Comparison: Reactivity against Alternative Sulfonyl Chlorides
A quantitative understanding of reaction kinetics is paramount for process optimization, predicting reaction outcomes, and establishing structure-activity relationships. While specific kinetic data for this compound remains scarce in publicly available literature, a comparative assessment can be drawn from the kinetic studies of analogous and alternative sulfonyl chlorides, such as benzenesulfonyl chloride and methanesulfonyl chloride.
The reactivity of sulfonyl chlorides is significantly influenced by the electronic and steric nature of their substituents. Electron-withdrawing groups on an aromatic ring, for instance, increase the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack.[2] Conversely, electron-donating groups decrease this reactivity.
Table 1: Comparative Second-Order Rate Constants for Reactions of Various Sulfonyl Chlorides with Amines
| Sulfonyl Chloride | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Reference |
| Benzenesulfonyl Chloride | Aniline | Methanol | 25 | 1.3 x 10⁻² | Hypothetical Data |
| p-Toluenesulfonyl Chloride | Aniline | Methanol | 25 | 5.8 x 10⁻³ | Hypothetical Data |
| p-Nitrobenzenesulfonyl Chloride | Aniline | Methanol | 25 | 8.1 x 10⁻¹ | Hypothetical Data |
| Methanesulfonyl Chloride | Aniline | Methanol | 25 | 2.5 x 10⁻² | Hypothetical Data |
| Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | Benzylamine | DMF | 25 | 2.5 x 10⁻³ (k, min⁻¹) | [3] |
Note: The rate constant for Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate is presented in different units (min⁻¹) as reported in the source and is for a structurally similar compound. Direct comparison requires unit conversion. Hypothetical data for other sulfonyl chlorides are included for illustrative purposes to highlight the expected trends in reactivity.
The data illustrates that electron-withdrawing substituents (e.g., nitro group) significantly increase the reaction rate, while electron-donating groups (e.g., methyl group) have the opposite effect. The thiophene ring in this compound, with its chloro and methyl carboxylate substituents, is expected to render the sulfonyl group highly reactive, likely comparable to or exceeding that of benzenesulfonyl chloride.
Experimental Protocols for Kinetic Analysis
Accurate kinetic data is derived from well-designed experiments. The following protocols outline the methodologies for determining the reaction kinetics of sulfonyl chlorides with nucleophiles.
General Experimental Setup for Kinetic Measurements
The reaction rates can be monitored by various techniques, including UV-Vis spectroscopy, HPLC, or NMR spectroscopy, by following the disappearance of a reactant or the appearance of a product over time. For reactions involving the release of an acid, conductometric or pH-stat methods can be employed.
Protocol 1: UV-Vis Spectrophotometric Monitoring
This method is suitable when either the reactant or the product has a distinct UV-Vis absorption profile.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the desired nucleophile (e.g., a primary or secondary amine) in a suitable solvent (e.g., acetonitrile, dioxane). The solvent should be inert to the reactants and transparent in the spectral region of interest.
-
Kinetic Run:
-
Equilibrate the reactant solutions and the solvent to the desired reaction temperature in a thermostatted water bath.
-
In a quartz cuvette, mix the solvent and the nucleophile solution.
-
Initiate the reaction by adding a small aliquot of the sulfonyl chloride stock solution to the cuvette, ensuring rapid mixing.
-
Immediately place the cuvette in the spectrophotometer and record the absorbance at the predetermined wavelength as a function of time.
-
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential decay or rise equation, assuming the nucleophile is in large excess. The second-order rate constant (k₂) can then be calculated by dividing k_obs by the concentration of the nucleophile.
Protocol 2: HPLC-Based Kinetic Analysis
This method is highly versatile and allows for the simultaneous monitoring of multiple species.
-
Reaction Setup: In a thermostatted reaction vessel, combine the solvent and the nucleophile. Allow the solution to reach the desired temperature.
-
Initiation and Sampling: Initiate the reaction by adding a known amount of this compound. At timed intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in each aliquot by adding a suitable quenching agent (e.g., a large excess of a highly reactive amine or by rapid dilution and cooling).
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the reactant and/or product.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. The rate constant can be determined by fitting the data to the appropriate integrated rate law.
Visualizing Reaction Pathways and Workflows
Understanding the sequence of events in a chemical reaction and the experimental procedure is crucial for reproducible research.
Caption: Proposed S_N2-like reaction pathway for sulfonamide formation.
References
Safety Operating Guide
Proper Disposal of Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: A Guide for Laboratory Professionals
For immediate reference, treat Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate as a corrosive and water-reactive substance. Disposal requires careful segregation and handling, with distinct procedures for bulk quantities and residual traces. Under no circumstances should this chemical be disposed of down the drain. This guide provides essential safety and logistical information tailored for researchers, scientists, and drug development professionals to ensure safe handling and environmentally responsible disposal of this compound.
Immediate Safety and Hazard Profile
This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The primary hazards are associated with its reactivity and corrosiveness. The sulfonyl chloride moiety is highly reactive towards nucleophiles, particularly water, leading to the formation of corrosive hydrochloric acid and the corresponding sulfonic acid.
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment (PPE) is mandatory to prevent contact with the skin, eyes, and respiratory tract. All handling and disposal steps must be performed in a certified chemical fume hood.
| Hazard Classification | Required Personal Protective Equipment (PPE) |
| Corrosive | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles, and a face shield to protect against splashes. |
| Water-Reactive | A chemical-resistant lab coat or apron is essential to protect skin and personal clothing. |
| Inhalation Hazard | All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent inhalation of corrosive vapors and acid gases. |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste.
Bulk Quantity Disposal
Bulk quantities of the chemical, including expired reagents and significant amounts of reaction waste, must be disposed of as hazardous waste through a licensed environmental management company.
Step-by-Step Protocol for Bulk Disposal:
-
Containerization: Ensure the original container is tightly sealed. If transferring, use a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and associated hazard symbols (Corrosive, Water-Reactive).
-
Segregation: Store the labeled container in a designated hazardous waste accumulation area, segregated from incompatible materials, especially aqueous solutions and bases.
-
Professional Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.
Disposal of Residual Quantities and Contaminated Materials
Small, residual quantities, such as those left in emptied containers or on contaminated labware (e.g., pipette tips, weighing paper), should be carefully managed to minimize exposure and environmental impact.
Step-by-Step Protocol for Residuals:
-
Collection: Collect all contaminated disposable materials in a designated "Halogenated Organic Waste" container.[1] This container should be made of a compatible material like glass or high-density polyethylene (HDPE) and have a secure lid.[1]
-
Rinsing Glassware: Glassware that has contained the chemical should be rinsed with a small amount of an appropriate organic solvent (e.g., acetone) in a fume hood. The rinsate must be collected and disposed of as halogenated organic waste.
-
Labeling: Clearly label the waste container as "Halogenated Organic Waste" and list the chemical constituents.
-
Disposal: The sealed container should be transferred to your institution's hazardous waste management facility for proper disposal, likely via high-temperature incineration by a professional service.[1]
Spill Management
In the event of a small spill, immediate and appropriate action is critical to prevent injury and environmental contamination.
-
Evacuate: Clear all non-essential personnel from the immediate area.
-
Ventilate: Ensure the chemical fume hood is operational to manage any vapors.
-
Contain: Cover the spill with a non-combustible absorbent material such as dry sand or earth.[2] Do not use water.
-
Collect: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste.
-
Report: Inform your laboratory supervisor and institutional EHS office about the spill.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate
Essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate is a highly reactive compound that demands rigorous safety procedures to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower your team to handle this chemical with confidence and precision.
Immediate Safety and Hazard Information
This compound is classified as a corrosive substance. The primary hazard associated with this chemical is its potential to cause severe skin burns and serious eye damage. Inhalation of its dust or vapors can also lead to respiratory irritation. It is crucial to handle this compound with the utmost care in a controlled laboratory environment.
Hazard Identification:
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive |
| Danger | H314: Causes severe skin burns and eye damage.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) regimen is mandatory when handling this compound. The following table outlines the required PPE, along with specifications to ensure adequate protection.
Quantitative PPE Specifications:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. Goggles must meet ANSI Z87.1 standards for chemical splash protection (marked with "D3").[1][2][3] | Provides a complete barrier against splashes and vapors, protecting the eyes and face from severe damage. |
| Hand Protection | Double-gloving is recommended. Use a combination of nitrile and butyl rubber gloves. Nitrile gloves offer good resistance to a range of chemicals, but butyl rubber provides superior protection against corrosive acids and chlorinated compounds.[4] | The sulfonyl chloride and chlorinated thiophene moieties are highly reactive and can degrade many common glove materials. Double gloving provides an extra layer of protection. |
| Body Protection | A chemical-resistant laboratory coat, preferably made of a non-porous material such as rubberized fabric. An additional chemical-resistant apron is required when handling larger quantities. | Protects the skin from accidental spills and splashes. Standard cotton lab coats are not sufficient as they can absorb the chemical. |
| Respiratory Protection | A NIOSH-approved respirator with a cartridge for acid gases and organic vapors is necessary when handling the solid material outside of a certified chemical fume hood or when there is a risk of aerosolization.[5][6][7][8][9] | Protects the respiratory system from inhaling corrosive and irritating dust or vapors. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
This section provides a detailed workflow for handling this compound from receipt to immediate use in an experimental setting.
Experimental Workflow Diagram
Caption: A logical workflow for the safe handling of this compound.
Detailed Methodologies
-
Preparation:
-
Don PPE: Before entering the laboratory area where the chemical will be handled, put on all required personal protective equipment as specified in the table above.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate height.
-
Equipment Assembly: Gather all necessary laboratory equipment, including glassware, stir bars, and reagents, and place them inside the fume hood.
-
-
Chemical Handling:
-
Retrieval: Obtain the container of this compound from its designated storage location.
-
Weighing: Inside the fume hood, carefully weigh the required amount of the solid chemical. Avoid creating dust. Use a spatula to transfer the solid.
-
Dissolution: Slowly add the weighed solid to the appropriate solvent in a flask. Be aware that the dissolution process may be exothermic.
-
-
Reaction and Workup:
-
Addition to Reaction: Carefully add the solution of this compound to the reaction mixture.
-
Monitoring: Monitor the reaction progress as per the experimental protocol.
-
Quenching and Workup: Follow the specific experimental procedure for quenching the reaction and subsequent workup steps.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol
| Waste Type | Segregation and Labeling | Disposal Procedure |
| Unused/Expired Chemical | Label as "Hazardous Waste: Corrosive, Chlorinated Organic Solid" with the full chemical name. | Dispose of through your institution's hazardous waste management program. Do not attempt to neutralize bulk amounts. |
| Contaminated Solid Waste (e.g., gloves, weigh boats) | Place in a designated, sealed, and labeled hazardous waste bag inside a rigid container. Label as "Hazardous Waste: Corrosive, Chlorinated Organic Solid Debris". | Dispose of through your institution's hazardous waste management program. |
| Contaminated Liquid Waste (solvents, reaction mixtures) | Collect in a sealed, labeled, and compatible hazardous waste container. Label as "Hazardous Waste: Corrosive, Chlorinated Organic Liquid" and list all components. | Dispose of through your institution's hazardous waste management program. |
| Empty Chemical Container | Rinse three times with a suitable solvent. Collect the rinsate as contaminated liquid waste. Deface the original label and label as "Empty" or dispose of according to institutional guidelines. | After proper rinsing, the container may be disposed of as non-hazardous waste, depending on institutional policy. |
| Quenching of Residual Reactive Material | Small amounts of residual material (e.g., on a spatula or in a beaker) can be quenched by slowly adding to a stirred, ice-cold solution of sodium bicarbonate. | After neutralization (verified by pH paper), the aqueous solution should be disposed of as hazardous aqueous waste.[10] |
Note: Never dispose of this compound or its waste down the drain. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
References
- 1. homesciencetools.com [homesciencetools.com]
- 2. resources.duralabel.com [resources.duralabel.com]
- 3. nwmissouri.edu [nwmissouri.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 3m.com [3m.com]
- 6. 3M Half Face Respirator Mask 2-60923 Organic Vapor Acid Gas P100 Cartridge SMALL | eBay [ebay.com]
- 7. privacy.we-conect.com [privacy.we-conect.com]
- 8. theridgepro.com [theridgepro.com]
- 9. You are being redirected... [shubee.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


